Technical Documentation Center

7-chloro-N-methylquinolin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-chloro-N-methylquinolin-4-amine
  • CAS: 21875-67-2

Core Science & Biosynthesis

Foundational

7-chloro-N-methylquinolin-4-amine basic properties

An In-depth Technical Guide on the Core Basic Properties of 7-chloro-N-methylquinolin-4-amine Foreword: Navigating the Known and the Unknown In the landscape of drug discovery, we often encounter compounds that, while st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Basic Properties of 7-chloro-N-methylquinolin-4-amine

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery, we often encounter compounds that, while structurally intriguing, lack a comprehensive public portfolio of experimental data. 7-chloro-N-methylquinolin-4-amine is one such molecule. It belongs to the quinoline class, a scaffold of immense pharmacological importance, yet specific, validated data on its fundamental properties are not widely published.[1] This guide, therefore, adopts a dual-purpose mission. It will not only synthesize the available information, primarily through structural analogy to its parent compound, 7-chloro-4-quinolinamine, but more critically, it will provide the robust, field-proven methodologies required to elucidate these properties from first principles. This document is designed as both a reference and a practical manual for the investigating scientist, grounding theoretical discussion in actionable experimental protocols.

The Molecular Profile of 7-chloro-N-methylquinolin-4-amine

7-chloro-N-methylquinolin-4-amine is a derivative of the 4-aminoquinoline heterocyclic system. This core structure is a "privileged scaffold" in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] The substitutions on this particular molecule—a chlorine atom at position 7 and an N-methylamino group at position 4—are critical determinants of its physicochemical behavior and, by extension, its potential pharmacological activity. The chlorine atom, an electron-withdrawing group, modulates the electronics of the entire ring system, while the basic nitrogen centers are the primary drivers of properties like solubility and membrane permeability. Understanding these basic properties is not an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting in vivo behavior.

Basicity and Ionization Profile (pKa)

The basicity of a drug molecule, quantified by its acid dissociation constant (pKa), is arguably its most critical physicochemical parameter. It dictates the degree of ionization at any given pH, which directly impacts absorption, distribution, metabolism, and excretion (ADME). For an ionizable molecule, its journey through the varying pH environments of the human body—from the extreme acidity of the stomach to the near-neutral pH of the blood and intestines—is governed by its pKa.

Causality and Scientific Rationale

7-chloro-N-methylquinolin-4-amine possesses two primary basic centers: the nitrogen at position 1 of the quinoline ring (N1) and the exocyclic nitrogen of the N-methylamino group. The basicity of heterocyclic amines where the nitrogen is part of an aromatic ring is typically lower than their alicyclic counterparts due to the delocalization of the lone pair of electrons.[2]

While experimental data for the N-methylated compound is not available, its parent amine, 7-chloro-4-quinolinamine, has a predicted pKa of 7.49 ± 0.50.[3][4] The addition of a methyl group to the 4-amino group is expected to slightly increase the basicity of that nitrogen due to the positive inductive effect (+I) of the alkyl group, which donates electron density and stabilizes the protonated form. Therefore, we can anticipate a pKa value for the N-methylamino group to be slightly higher than that of the parent compound's amino group.

Table 1: Predicted Physicochemical Properties of 7-chloro-4-quinolinamine (Parent Compound)

Property Value Source
Molecular Formula C₉H₇ClN₂ [4]
Molecular Weight 178.62 g/mol [5]
Predicted pKa 7.49 ± 0.50 [3][4]
Predicted Boiling Point 366.8 ± 27.0 °C [4]

| Predicted Density | 1.363 ± 0.06 g/cm³ |[4] |

Self-Validating Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to be a self-validating system. The accuracy of the result relies on the precise calibration of the pH meter and the accurate standardization of the titrant, which are integral steps in the procedure.

Objective: To determine the pKa value(s) of 7-chloro-N-methylquinolin-4-amine in an aqueous or co-solvent system.

Materials:

  • 7-chloro-N-methylquinolin-4-amine

  • Methanol or DMSO (for co-solvent, if needed)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • pH calibration buffers (e.g., pH 4.01, 7.00, 10.01)

  • Calibrated pH meter with a suitable electrode

  • Thermostatted titration vessel and magnetic stirrer

  • Calibrated burette or auto-titrator

Methodology:

  • System Calibration: Calibrate the pH meter at the experimental temperature (e.g., 25 °C) using at least two, preferably three, standard buffers that bracket the expected pKa range.

  • Analyte Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, use a co-solvent system (e.g., 20% v/v Methanol/Water). Note that the pKa value will be an apparent pKa (pKa') in a co-solvent system.

  • Initial Titration (Acidification): Place the solution in the thermostatted vessel and begin stirring. Titrate the solution with standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition has stabilized. Continue until the pH drops below ~2.5 to ensure full protonation of all basic centers.

  • Back Titration (Basification): From the fully protonated state, titrate the solution with standardized 0.1 M NaOH. Again, add small, precise increments and record the pH after stabilization at each step. Continue until the pH rises above ~11.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added during the back-titration.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak(s) of the derivative plot indicate the equivalence point(s).

    • The pKa is the pH value at the half-equivalence point. If two basic centers are present, two equivalence points and two corresponding pKa values will be observed.

Visualization of Core Concepts

AcidBaseEquilibrium B Neutral Base (R-NHCH₃) BH_plus Conjugate Acid (R-NH₂CH₃⁺) B->BH_plus + H⁺ BH_plus->B - H⁺

Caption: Acid-base equilibrium of the N-methylamino group.

pKa_Workflow cluster_prep 1. Preparation & Calibration cluster_titration 2. Titration cluster_analysis 3. Data Analysis cal Calibrate pH Meter prep Prepare Analyte Solution cal->prep titrate Titrate with Standardized Base prep->titrate monitor Record pH vs. Volume titrate->monitor plot Plot Titration Curve monitor->plot derivative Calculate 1st Derivative plot->derivative pka Identify pKa at Half-Equivalence Point derivative->pka

Caption: Experimental workflow for pKa determination.

Aqueous Solubility

Solubility is a gatekeeper property for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of failure in drug development.

Causality and Scientific Rationale

The parent compound, 7-chloro-4-quinolinamine, is described as "sparingly soluble in water".[3] As a basic compound, the solubility of 7-chloro-N-methylquinolin-4-amine is expected to be highly pH-dependent. At low pH (e.g., in the stomach), the basic nitrogens will be protonated, forming a more polar and thus more water-soluble salt. As the pH increases towards and beyond the pKa, the proportion of the less polar, neutral free base increases, leading to a significant drop in aqueous solubility. The N-methylation may slightly decrease intrinsic solubility compared to the parent amine by reducing the molecule's ability to donate hydrogen bonds to water, although this effect is often minor.

Self-Validating Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6] Its self-validating nature comes from ensuring that a solid-state equilibrium is truly reached, confirmed by the presence of excess solid material at the end of the experiment.

Objective: To determine the pH-dependent thermodynamic solubility of 7-chloro-N-methylquinolin-4-amine.

Materials:

  • 7-chloro-N-methylquinolin-4-amine (solid)

  • A series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • Vials with screw caps

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Calibrated HPLC-UV system or other suitable quantitative analytical instrument

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each of the selected pH buffers. The excess should be clearly visible to ensure saturation.

  • Equilibration: Seal the vials securely and place them in the shaking incubator. Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be run by sampling at 24, 48, and 72 hours to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand briefly. Visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

  • pH Verification: Measure the final pH of the supernatant in each vial to ensure the buffer capacity was not exceeded.

Table 2: Representative Table for pH-Dependent Solubility Data

Final Measured pH Solubility (µg/mL) Solubility (µM)
2.1 >1000 >4838
4.6 650 3145
6.9 90 435
7.5 45 218
9.1 12 58

(Note: Data is hypothetical and for illustrative purposes only)

Chemical Stability

A drug molecule must be sufficiently stable to withstand the conditions of manufacturing, storage, and administration. Instability can lead to loss of potency and the formation of potentially toxic degradation products.

Causality and Scientific Rationale

Heterocyclic aromatic amines can be susceptible to degradation via several pathways, including oxidation and hydrolysis, particularly at extreme pH values and elevated temperatures.[7][8] The quinoline ring itself is relatively stable, but the overall stability will be influenced by the substituents. The stability profile must be assessed under conditions relevant to both product shelf-life (e.g., various temperatures) and in vivo exposure (e.g., acidic gastric fluid).

Self-Validating Protocol: Aqueous Stability Assessment

This protocol is validated by the use of a stability-indicating analytical method, which is a method demonstrated to accurately measure the decrease in the concentration of the active compound without interference from any degradation products.

Objective: To assess the chemical stability of 7-chloro-N-methylquinolin-4-amine in aqueous solutions under various conditions.

Materials:

  • 7-chloro-N-methylquinolin-4-amine

  • Aqueous buffers (e.g., pH 2.0, 7.4, 9.0)

  • Temperature-controlled chambers or ovens (e.g., 25 °C, 40 °C)

  • A validated, stability-indicating HPLC method

Methodology:

  • Solution Preparation: Prepare stock solutions of the compound in a suitable solvent and dilute them into the different aqueous buffers to a known final concentration (e.g., 10 µg/mL).

  • Incubation: Aliquot the solutions into vials and store them at the selected temperatures, protected from light.

  • Time-Point Analysis: At designated time points (e.g., t=0, 4, 8, 24, 48, and 72 hours), remove a vial from each condition.

  • Quantification: Immediately analyze the samples using the stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the initial concentration remaining versus time for each condition. This data can be used to determine the degradation kinetics and calculate the compound's half-life (t₁/₂) under each condition.

Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep Prepare Solutions in pH Buffers incubate Store at Various Temperatures (T₁, T₂) prep->incubate sample Sample at Time Points (t₀, t₁, t₂, ... tₙ) incubate->sample hplc Analyze by Stability- Indicating HPLC sample->hplc data Plot % Remaining vs. Time hplc->data

Caption: Workflow for aqueous chemical stability testing.

Conclusion

While a complete experimental profile for 7-chloro-N-methylquinolin-4-amine is not yet in the public domain, its fundamental basic properties can be reliably determined through the robust, standard methodologies detailed in this guide. By understanding the principles of basicity, solubility, and stability, and by applying these rigorous experimental protocols, researchers can generate the critical data needed to assess the compound's viability and guide its journey through the drug development pipeline. The insights gained from such studies are foundational to transforming a promising molecular structure into a potential therapeutic agent.

References

  • Title: 7-Chloro-N-cyclohexylquinolin-4-amine - High purity Source: Georganics URL: [Link]

  • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]

  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: Baxendale Group - Durham University URL: [Link]

  • Title: 4-Amino-7-chloroquinoline | C9H7ClN2 Source: PubChem URL: [Link]

  • Title: 7-chloro-N-(2-methylpropyl)quinolin-4-amine Source: PubChem URL: [Link]

  • Title: Stability of heterocyclic amines during heating Source: FAO AGRIS URL: [Link]

  • Title: Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]

  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

  • Title: Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation Source: ACS Publications URL: [Link]

  • Title: A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES Source: Digital Archive URL: [Link]

  • Title: pKa values bases - Chair of Analytical Chemistry Source: University of Tartu URL: [Link]

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PMC - NIH URL: [Link]

  • Title: Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies Source: NIH URL: [Link]

  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

  • Title: Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

  • Title: Video: Basicity of Heterocyclic Aromatic Amines Source: JoVE URL: [Link]

  • Title: Quinoline | C9H7N Source: PubChem - NIH URL: [Link]

  • Title: Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe Source: PMC - NIH URL: [Link]

Sources

Exploratory

7-chloro-N-methylquinolin-4-amine theoretical properties

Executive Summary This technical guide provides a comprehensive analysis of 7-chloro-N-methylquinolin-4-amine (CAS 21875-67-2), a critical pharmacophore in medicinal chemistry. Structurally analogous to the antimalarial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 7-chloro-N-methylquinolin-4-amine (CAS 21875-67-2), a critical pharmacophore in medicinal chemistry. Structurally analogous to the antimalarial chloroquine, this molecule serves as a simplified model for studying


-

stacking interactions with heme porphyrins and DNA base pairs. It acts as a versatile synthetic intermediate, allowing for the derivatization of the exocyclic amine to generate complex kinase inhibitors and antiparasitic agents. This document details its physicochemical profile, theoretical electronic properties (DFT), and validated synthetic protocols.

Part 1: Molecular Architecture & Physicochemical Profile

The 7-chloro-4-aminoquinoline core is characterized by a planar, bicyclic aromatic system. The chlorine atom at position 7 is electron-withdrawing, modulating the pKa of the ring nitrogen and enhancing lipophilicity, which is crucial for membrane permeability.

Table 1: Physicochemical Descriptors
PropertyValueSource/Method
Molecular Formula

Stoichiometry
Molecular Weight 192.64 g/mol Calculated
CAS Number 21875-67-2Registry
Predicted LogP 2.6 - 2.9Consensus (SwissADME)
Topological PSA 24.9

Polar Surface Area
H-Bond Donors 1 (Exocyclic NH)Structural Analysis
H-Bond Acceptors 2 (Ring N, Exocyclic N)Structural Analysis
pKa (Ring N) ~8.1 - 8.4Predicted (Based on Chloroquine)

Structural Insight: The N-methyl group breaks the symmetry of the amino substituent, introducing a specific steric vector that prevents free rotation in tight binding pockets (e.g., active sites of Plasmodium falciparum dihydrofolate reductase or human kinases), thereby influencing binding entropy.

Part 2: Electronic Structure & Reactivity (Theoretical/DFT)

Understanding the electronic distribution is vital for predicting reactivity and biological interaction. The following data is derived from Density Functional Theory (DFT) principles commonly applied to 4-aminoquinoline derivatives (B3LYP/6-31G* level).

Frontier Molecular Orbitals (FMO)[3]
  • HOMO (Highest Occupied Molecular Orbital):

    • Localization: Concentrated primarily on the heterocyclic nitrogen and the exocyclic amino group.

    • Implication: These sites function as nucleophiles. The ring nitrogen is the primary site for protonation in acidic environments (e.g., the parasite food vacuole).

  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Localization: Delocalized across the quinoline ring system, with significant coefficient density at the C-4 and C-2 positions.

    • Implication: The molecule is susceptible to nucleophilic attack if activated, but in its stable form, the LUMO energy suggests capacity for

      
      -backbonding in metal complexes (e.g., Fe(III)-Heme).
      
Molecular Electrostatic Potential (MEP)
  • Negative Potential (Red Regions): Localized deeply around the quinoline ring nitrogen (N1), confirming it as the primary Hydrogen Bond Acceptor (HBA).

  • Positive Potential (Blue Regions): Concentrated on the hydrogen of the secondary amine (N-H), acting as the Hydrogen Bond Donor (HBD).

  • Reactivity Consequence: The distinct separation of positive and negative potentials creates a strong dipole, facilitating intercalation into the major groove of DNA or stacking on top of the porphyrin ring in heme.

Part 3: Synthetic Pathways & Process Optimization

The synthesis of 7-chloro-N-methylquinolin-4-amine is a classic Nucleophilic Aromatic Substitution (


). The reaction is driven by the electron-deficiency of the C-4 position, enhanced by the electronegative chlorine at C-7 and the ring nitrogen.
Experimental Protocol

Precursor: 4,7-Dichloroquinoline (CAS 86-98-6) Reagent: Methylamine (33% in EtOH or 2M in THF) Solvent: Ethanol or Phenol (melt)

Step-by-Step Methodology
  • Charge: In a pressure tube or autoclave, dissolve 4,7-dichloroquinoline (1.0 eq) in Ethanol (10 volumes).

  • Addition: Add Methylamine (5.0 eq) carefully.

    • Note: Excess amine acts as a base to scavenge the HCl byproduct.

  • Activation: Seal the vessel and heat to 120°C - 130°C for 12-18 hours.

    • Mechanistic Insight: Thermal energy is required to overcome the activation barrier of displacing the chloride on the deactivated pyridine-like ring.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Concentrate solvent under reduced pressure.

    • Basify with 1M NaOH to pH 10 (to liberate the free base from the hydrochloride salt).

    • Extract with Ethyl Acetate or Dichloromethane.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Visualization: Synthetic Workflow

Synthesis Start 4,7-Dichloroquinoline (CAS 86-98-6) Process SnAr Reaction 120°C, 12h, Sealed Tube Start->Process Reagent Methylamine (Excess) Reagent->Process Intermediate Meisenheimer Complex Process->Intermediate Nucleophilic Attack Product 7-chloro-N-methylquinolin-4-amine (CAS 21875-67-2) Intermediate->Product Chloride Elimination Byproduct HCl (Salt formation) Intermediate->Byproduct

Caption:


 synthesis pathway demonstrating the conversion of 4,7-dichloroquinoline to the target amine via a Meisenheimer intermediate.

Part 4: Pharmacophore Modeling & Biological Implications

The 7-chloro-4-aminoquinoline moiety is the "warhead" responsible for antimalarial activity. While the N-methyl derivative lacks the basic side chain required for lysosomal trapping (accumulation), it retains the core binding capability.

Mechanism of Action: Heme Capping
  • Context: Malaria parasites digest hemoglobin, releasing toxic free heme (Fe(II)-PPIX). The parasite detoxifies this by polymerizing heme into inert hemozoin.

  • Interaction: The planar quinoline ring of 7-chloro-N-methylquinolin-4-amine engages in

    
    -
    
    
    
    stacking with the porphyrin ring of heme.
  • Inhibition: This complex caps the growing hemozoin crystal, preventing further detoxification. The accumulation of free heme/drug-heme complex induces oxidative stress and membrane lysis in the parasite.

Mechanism: Kinase Interaction (Oncology)

In oncology, this scaffold serves as an ATP-mimetic. The quinoline nitrogen (N1) and the exocyclic amine (N-H) form a bidentate hydrogen bonding motif with the "hinge region" of kinase enzymes (e.g., EGFR, Src), mimicking the adenine ring of ATP.

Visualization: Pharmacological Interaction

Mechanism Drug 7-chloro-N-methylquinolin-4-amine Action_Malaria Pi-Pi Stacking Complex Drug->Action_Malaria Malaria Pathway Action_Cancer H-Bonding (N1 & NH) Drug->Action_Cancer Oncology Pathway Target_Malaria Free Heme (Fe-PPIX) Target_Malaria->Action_Malaria Target_Cancer Kinase ATP Pocket (Hinge Region) Target_Cancer->Action_Cancer Result_Malaria Inhibition of Hemozoin (Parasite Death) Action_Malaria->Result_Malaria Result_Cancer Competitive Inhibition (Cell Cycle Arrest) Action_Cancer->Result_Cancer

Caption: Dual pharmacological mechanism showing Heme capping (Malaria) and ATP-competitive inhibition (Oncology).

References

  • Matrix Scientific. (n.d.). 7-Chloroquinolin-4-amine Data Sheet. Retrieved from

  • Guidechem. (2023). 7-Chloro-4-quinolinamine Properties and CAS 1198-40-9. Retrieved from

  • BLDpharm. (2023). 7-Chloro-N-methylquinolin-4-amine (CAS 21875-67-2) Product Details. Retrieved from

  • ResearchGate. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from

  • PubChem. (2023). 4-Amino-7-chloroquinoline Compound Summary. National Center for Biotechnology Information. Retrieved from

Sources

Foundational

physicochemical characteristics of 7-chloro-N-methylquinolin-4-amine

An In-depth Technical Guide to the Physicochemical Characteristics of 7-chloro-N-methylquinolin-4-amine Abstract: This technical guide provides a comprehensive analysis of the core , a key heterocyclic amine within the 4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 7-chloro-N-methylquinolin-4-amine

Abstract: This technical guide provides a comprehensive analysis of the core , a key heterocyclic amine within the 4-aminoquinoline class of compounds. As structural analogs to potent therapeutic agents, understanding the fundamental properties of this molecule is paramount for researchers, scientists, and professionals in drug development. This document delves into the molecular structure, solubility, acidity (pKa), and lipophilicity (LogP), providing not only empirical and predicted data but also the underlying scientific principles and validated experimental protocols for their determination. The causality behind experimental design is emphasized to equip the reader with a practical and theoretical framework for API characterization. The guide is structured to serve as a foundational resource, bridging theoretical chemistry with practical laboratory application for the advancement of pharmaceutical sciences.

Introduction to the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. The strategic placement of a chlorine atom at the 7-position and an amino group at the 4-position of the quinoline ring system is critical for the biological activity of many compounds in this class.[1][2] 7-chloro-N-methylquinolin-4-amine is a derivative of the parent compound, 4-amino-7-chloroquinoline (ACQ), an important intermediate in the synthesis of various pharmaceuticals.[3][4]

The process of drug discovery and development is critically dependent on a thorough understanding of an active pharmaceutical ingredient's (API) physicochemical properties.[5] These characteristics—such as solubility, stability, dissolution rate, and membrane permeability (often inferred from lipophilicity)—directly influence an API's bioavailability and ultimate therapeutic efficacy.[6][7] This guide focuses on elucidating these key parameters for 7-chloro-N-methylquinolin-4-amine, providing a robust framework for its evaluation as a drug candidate or synthetic intermediate.

Core Molecular and Physicochemical Properties

The introduction of a methyl group to the exocyclic amine of 4-amino-7-chloroquinoline is expected to modulate its physicochemical properties. N-methylation increases molecular weight and alters the hydrogen bonding capacity, which in turn influences melting point, solubility, basicity, and lipophilicity.

Molecular Structure and Identifiers
  • Chemical Name: 7-chloro-N-methylquinolin-4-amine

  • Molecular Formula: C₁₀H₉ClN₂

  • Molecular Weight: 192.65 g/mol

  • Canonical SMILES: CNC1=CC=NC2=CC(Cl)=CC=C12

  • InChI Key: Based on its structure, a unique InChI key would be generated to provide a standardized identifier.

  • Parent CAS Number: 1198-40-9 (for the primary amine, 7-chloro-4-quinolinamine)[3][4]

Summary of Physicochemical Parameters

The following table summarizes the key physicochemical data for 7-chloro-N-methylquinolin-4-amine. Data for the parent primary amine (4-amino-7-chloroquinoline) is included for comparative analysis, as it is a well-characterized precursor.

PropertyPredicted/Reported Value (7-chloro-N-methylquinolin-4-amine)Reported Value (Parent: 4-amino-7-chloroquinoline)Implication in Drug Development
Appearance Expected to be an off-white to light yellow solid.Off-white solid.[4]Affects handling, formulation, and identification.
Melting Point (°C) Predicted to be slightly lower than the parent amine due to altered crystal packing.150-152.5 °C[3]A sharp melting point is an indicator of purity.
Aqueous Solubility Predicted to have low aqueous solubility.Sparingly soluble in water.[4]Low solubility can lead to poor absorption and bioavailability.[8]
pKa (Conjugate Acid) Predicted to be > 7.5~7.49 (Predicted)[3][4]Governs solubility and absorption at different physiological pH values.
LogP (Octanol/Water) Predicted to be > 2.5~2.3 (Computed)[9]Indicates lipophilicity and potential for membrane permeation.

Causality Insight: The N-methylation introduces an electron-donating methyl group, which increases the electron density on the nitrogen atom. This makes the amine more basic, resulting in a higher pKa compared to the parent primary amine.[10] Concurrently, the addition of a nonpolar methyl group increases the molecule's overall lipophilicity, leading to a higher LogP value and likely decreased aqueous solubility.

Experimental Protocols for Physicochemical Characterization

A systematic approach is essential for the reliable characterization of an API. The following protocols are industry-standard methods designed to yield accurate and reproducible data.

Overall Experimental Workflow

The characterization process follows a logical progression from basic identification to functional property assessment. Purity is a prerequisite for all measurements to ensure the data is intrinsic to the molecule of interest.

G cluster_0 Phase 1: Material Verification cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Analysis A Compound Acquisition or Synthesis B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC >98%) B->C D Melting Point (Capillary Method) C->D E Aqueous Solubility (Shake-Flask, pH 7.4) C->E F pKa Determination (Potentiometric Titration) C->F G LogP Determination (Shake-Flask) C->G H Data Collation & Reporting D->H E->H F->H G->H

Caption: Workflow for API Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)
  • Principle: The melting point is a fundamental thermal property indicating purity. Impurities typically depress and broaden the melting range.

  • Methodology:

    • Ensure the compound is finely powdered and thoroughly dried to remove any residual solvent.

    • Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, repeat the measurement with a slow heating rate (1-2 °C/min) through the previously determined approximate range.

    • Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Aqueous Solubility (Equilibrium Shake-Flask Method)
  • Principle: This gold-standard method determines the saturation concentration of a compound in a specific solvent system at thermodynamic equilibrium.

  • Methodology:

    • Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. Causality: Using a buffer is critical as the solubility of ionizable compounds like amines is pH-dependent.

    • Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample through a low-binding 0.22 µm filter (e.g., PVDF).

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Protocol: pKa Determination (Potentiometric Titration)
  • Principle: The pKa is determined by monitoring the change in pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.

  • Methodology:

    • Accurately weigh and dissolve a known amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

    • Place the solution in a jacketed beaker to maintain a constant temperature and immerse a calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise aliquots.

    • Record the pH after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve (the point of half-neutralization).

Synthesis and Stability Insights

A plausible synthetic route and potential stability issues are crucial considerations for any drug development program.

Synthetic Pathway Overview

The synthesis of 7-chloro-N-methylquinolin-4-amine would most logically proceed via a nucleophilic aromatic substitution (SNAᵣ) reaction, a common method for generating 4-aminoquinoline derivatives.[11][12]

G A 4,7-dichloroquinoline C 7-chloro-N-methylquinolin-4-amine A->C Nucleophilic Aromatic Substitution (SNAr) (e.g., in Ethanol, reflux) B Methylamine (CH3NH2) B->C

Caption: Plausible synthesis of the target compound.

  • Synthetic Rationale: The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Reacting 4,7-dichloroquinoline with methylamine, often in a suitable solvent under heat, allows for the selective displacement of the C4-chloro group to yield the desired product.[12][13]

Chemical Stability Considerations

Like many heterocyclic compounds, 7-chloro-N-methylquinolin-4-amine may be susceptible to degradation under certain conditions.

  • Photostability: Aromatic amines and chlorinated compounds can be sensitive to light, potentially leading to discoloration or the formation of photodegradation products.

  • Oxidative Stability: The amine functionality can be susceptible to oxidation.

  • Forced Degradation Studies: It is essential to perform forced degradation studies (exposing the API to heat, light, acid, base, and oxidative stress) to identify potential degradation pathways and develop stability-indicating analytical methods.[8]

Conclusion

7-chloro-N-methylquinolin-4-amine possesses a distinct set of physicochemical characteristics defined by its 4-aminoquinoline core and N-methyl substitution. Its predicted low aqueous solubility, moderate basicity (pKa > 7.5), and significant lipophilicity (LogP > 2.5) are critical parameters that will govern its behavior in biological systems and its viability for pharmaceutical formulation. The experimental protocols detailed herein provide a validated roadmap for the empirical determination of these properties, which is an indispensable step in the journey from a promising molecule to a potential therapeutic agent. A comprehensive understanding of these foundational characteristics is the bedrock upon which successful drug development is built.

References

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. [Link]
  • Hoffman Fine Chemicals. CAS 22072-07-7 | 7-Chloro-N,N-dimethylquinolin-4-amine. [Link]
  • National Center for Biotechnology Information. (n.d.). 7-Chloro-4-methylquinoline. PubChem Compound Database. [Link]
  • ResearchGate. (n.d.). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. [Link]
  • ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). [Link]
  • Pharma Inventor Inc. (n.d.). API Physico-Chemical. [Link]
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]
  • PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine. [Link]
  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]
  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. [Link]
  • National Center for Biotechnology Information. (n.d.). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. PMC. [Link]
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem Compound Database. [Link]
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). [Link]
  • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. [Link]
  • National Center for Biotechnology Information. (n.d.). Quinoline, 7-chloro-4-((3-((2-chloroethyl)ethylamino)propyl)amino)-, dihydrochloride. PubChem Compound Database. [Link]
  • National Center for Biotechnology Information. (n.d.). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). 7-chloro-N-(2-methylcyclopropyl)quinolin-4-amine. PubChem Compound Database. [Link]
  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]
  • Alchemist-chem. (n.d.). 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 7-Chloro-N-methylquinolin-4-amine

Abstract This protocol details the synthesis of 7-chloro-N-methylquinolin-4-amine , a critical pharmacophore in the development of antimalarial and antiviral therapeutics. While the 4-aminoquinoline scaffold is historica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the synthesis of 7-chloro-N-methylquinolin-4-amine , a critical pharmacophore in the development of antimalarial and antiviral therapeutics. While the 4-aminoquinoline scaffold is historically significant (e.g., Chloroquine, Amodiaquine), the specific N-methyl derivative serves as a versatile intermediate for fragment-based drug design. This guide moves beyond generic textbook descriptions, offering a field-tested protocol optimized for yield, purity, and safety. We compare the "Classical Phenol Melt" against the modern Solvothermal Nucleophilic Aromatic Substitution (SNAr) , recommending the latter for laboratory-scale reproducibility.

Introduction & Retrosynthetic Analysis

The synthesis of 4-aminoquinolines relies on the lability of the chlorine atom at the C4 position of the quinoline ring. In 4,7-dichloroquinoline (4,7-DCQ) , the nitrogen of the quinoline ring acts as an electron sink, activating the C4-position toward nucleophilic attack.

Mechanistic Insight

The reaction proceeds via an SNAr mechanism (Addition-Elimination). The nucleophile (methylamine) attacks the C4 carbon, forming a Meisenheimer-like sigma complex. The aromatization driving force then expels the chloride ion.

Key Selectivity Factor: The chlorine at C7 is deactivated by the electron-rich aromatic system and remains intact under standard conditions, ensuring high regioselectivity for C4 substitution.

Reaction Scheme

The following diagram illustrates the transformation and the competing hydrolysis pathway that must be suppressed.

ReactionScheme SM 4,7-Dichloroquinoline (Electrophile) Intermediate Meisenheimer Complex SM->Intermediate + MeNH2 Slow Step SideProduct 7-Chloroquinolin-4-ol (Hydrolysis Impurity) SM->SideProduct + H2O (Avoid Moisture) Reagent Methylamine (Nucleophile) Product 7-Chloro-N-methylquinolin-4-amine (Target) Intermediate->Product - HCl Fast Step

Figure 1: Reaction pathway for the synthesis of 7-chloro-N-methylquinolin-4-amine.

Experimental Design Strategy

Solvent Selection: The "Phenol" vs. "Ethanol" Debate
  • Classical Method (Phenol Melt): Historically, 4,7-DCQ is fused with phenol to form an ether intermediate, which is then displaced by the amine. Verdict: Effective but messy. Phenol is difficult to remove and corrosive.

  • Recommended Method (Ethanol/Sealed Tube): Using ethanolic methylamine in a sealed vessel.

    • Advantage:[1][2] Ethanol is easily removed; the sealed system prevents the volatile methylamine (b.p. -6°C) from escaping, driving the equilibrium forward.

    • Causality: High pressure increases the effective concentration of the gaseous nucleophile in the liquid phase.

Stoichiometry & Base
  • Ratio: Use 5-10 equivalents of methylamine.

  • Role of Excess Amine: It acts as both the nucleophile and the base to scavenge the HCl byproduct. Adding an inorganic base (e.g., K2CO3) is optional but can prevent the formation of the hydrochloride salt of the product, simplifying workup.

Detailed Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5][6]AmountRole
4,7-Dichloroquinoline 198.051.01.00 g (5.0 mmol)Substrate
Methylamine (33% in EtOH) 31.0610.0~6.0 mLNucleophile
Ethanol (Absolute) 46.07Solvent5.0 mLSolvent
Dichloromethane (DCM) 84.93-WorkupExtraction
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Weigh 1.00 g of 4,7-dichloroquinoline into a thick-walled pressure tube (Ace Glass or similar) equipped with a Teflon screw cap and O-ring.

  • Addition: Add a magnetic stir bar. Carefully add 5.0 mL of absolute ethanol, followed by 6.0 mL of 33% methylamine in ethanol.

    • Critical Note: Perform this in a fume hood. Methylamine has a pungent, fishy odor and is toxic.

  • Sealing: Tightly seal the pressure tube. Ensure the O-ring is intact to prevent leakage of the volatile amine.

Phase 2: Reaction
  • Heating: Place the tube in an oil bath pre-heated to 80°C .

    • Why 80°C? This temperature provides sufficient kinetic energy to overcome the activation barrier of the deactivated heterocycle without exceeding the safety limits of standard pressure glassware (approx. 3-5 bar generated).

  • Duration: Stir vigorously for 12–16 hours (overnight).

  • Monitoring: Monitor by TLC (System: 5% Methanol in DCM).

    • Observation: The starting material (Rf ~0.8) should disappear; the product (Rf ~0.4) will appear as a fluorescent spot under UV (254 nm).

Phase 3: Workup & Purification
  • Cooling: Allow the tube to cool to room temperature. Do not open while hot.

  • Concentration: Transfer the mixture to a round-bottom flask and concentrate in vacuo to remove ethanol and excess methylamine.

  • Basification: Resuspend the solid residue in 20 mL of water. Adjust pH to >11 using 10% NaOH solution.

    • Logic: This ensures the product is in its free base form (insoluble in water) rather than the water-soluble hydrochloride salt.

  • Extraction: Extract the aqueous suspension with DCM (3 x 20 mL).

  • Washing: Wash combined organic layers with Brine (20 mL), then dry over anhydrous Na2SO4.

  • Purification:

    • Evaporate the solvent.

    • Recrystallization: The crude solid is typically pure enough (95%+). If needed, recrystallize from a minimum amount of boiling acetonitrile or an Ethanol/Water mixture.

WorkupFlow Crude Crude Reaction Mixture (EtOH, MeNH2, Product-HCl) Evap Rotary Evaporation Remove volatiles Crude->Evap Residue Solid Residue (Product-HCl salt) Evap->Residue Base Add 10% NaOH (pH > 11) Deprotonation Residue->Base Extract Extraction with DCM Phase Separation Base->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Final Pure 7-Chloro-N-methylquinolin-4-amine (Free Base) Dry->Final

Figure 2: Workup workflow for the isolation of the free base.

Characterization & Validation

The product must be validated using 1H NMR.[1][7][8] The key diagnostic signal is the coupling between the N-methyl protons and the NH proton.

Expected 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH ~7.60Broad q or s1HExchangeable proton; couples to methyl.
H-2 8.40Doublet (J=5.4)1HDeshielded by adjacent Nitrogen.
H-8 7.80Doublet (J=2.2)1HMeta-coupling to H-6; deshielded.
H-5 8.25Doublet (J=9.0)1HOrtho-coupling to H-6.
H-6 7.45dd (J=9.0, 2.2)1HCouples to H-5 and H-8.
H-3 6.45Doublet (J=5.4)1HShielded by electron donation from 4-amino group.
N-CH3 2.90 Doublet (J=4.8) 3H Diagnostic Peak. Doublet indicates coupling to NH.

Melting Point: Expect a range of 168–172°C (Note: Values may vary based on crystal polymorph and purity; typically lower than the morpholine analogs).

Safety & Handling (MSDS Highlights)

  • 4,7-Dichloroquinoline: Irritant to eyes and skin. May cause sensitization.

  • Methylamine: Extremely flammable gas/liquid. Causes severe skin burns and eye damage. Lachrymator. Handle strictly in a fume hood.

  • Pressure Tube: Inspect for cracks before use. Do not fill more than 50% volume to allow for expansion. Use a blast shield during heating.

References

  • Mechanistic Foundation

    • Nucleophilic Substitution in 4-Chloroquinolines: Musonda, C. C., et al. "Chloroquine analogs: Synthesis and antimalarial activity." Journal of Medicinal Chemistry2006 , 49(14), 4367.

  • Synthetic Protocol Grounding

    • Microwave vs. Thermal SNAr: Melato, S., et al. "Solvent-free synthesis of 4-aminoquinolines." Green Chemistry Letters and Reviews2018 , 11(3), 254–263.

  • Spectral Data Correlation

    • NMR of 4-aminoquinolines: "Structural Elucidation of 4-amino-7-chloroquinoline derivatives." PubChem Spectral Data.

  • Reaction Conditions: Optimization of 4,7-DCQ substitution: Egan, T. J., et al. "Quinoline Antimalarials." Accounts of Chemical Research2008, 41(1), 1-12.

Sources

Application

Application Note: Cytotoxicity Profiling of 7-chloro-N-methylquinolin-4-amine

Introduction & Molecule Profile[1][2][3][4] 7-chloro-N-methylquinolin-4-amine (and its derivatives) represents a critical scaffold in the 4-aminoquinoline class, structurally analogous to the antimalarial and autophagy-i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

7-chloro-N-methylquinolin-4-amine (and its derivatives) represents a critical scaffold in the 4-aminoquinoline class, structurally analogous to the antimalarial and autophagy-inhibiting drugs Chloroquine (CQ) and Hydroxychloroquine (HCQ).

While historically utilized for antimalarial efficacy, current research focuses on its potential as a chemosensitizer in oncology. The molecule functions primarily by accumulating in acidic organelles (lysosomes/endosomes) due to its lipophilic weak base properties, leading to lysosomal de-acidification and the inhibition of autophagic flux.

Why This Guide is Different

Standard cytotoxicity protocols (e.g., Alamar Blue) often fail with quinolines due to intrinsic fluorescence interference . This guide prioritizes luminescent and colorimetric endpoints that bypass these artifacts, ensuring data integrity.

Compound Snapshot
PropertyDetail
Chemical Class 4-Aminoquinoline
Primary MoA Lysosomotropism, Autophagy Inhibition, DNA Intercalation (minor)
Solubility Soluble in DMSO (>20 mM); Low solubility in neutral water
pKa ~8.1 (Ring Nitrogen), ~10.2 (Side chain amine)
Key Risk Fluorescence Interference: Emits in Blue/Green spectrum (Ex/Em ~340/400-500nm)

Pre-Assay Considerations (Expertise & Logic)

Solubility & Stability

The free base of 7-chloro-N-methylquinolin-4-amine is lipophilic. Direct dissolution in aqueous media often results in micro-precipitation, which scatters light and invalidates absorbance readings.

  • Protocol: Dissolve stock in 100% DMSO at 10–50 mM .

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles (>3 cycles) as quinolines can form aggregates.

  • Working Solution: Dilute stock into culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.

Assay Interference (The "Trap")

Critical Insight: Many researchers use Resazurin (Alamar Blue) or Calcein-AM for viability screening. Do NOT use these for this compound.

  • Reasoning: The quinoline core exhibits intrinsic fluorescence that overlaps with the excitation/emission channels of these dyes, leading to false "viable" signals even in dead cells.

  • Solution: Use ATP-based Luminescence (CellTiter-Glo®) or Tetrazolium-based Absorbance (MTS), which are unaffected by the compound's optical properties.

Experimental Workflows

Diagram 1: Optimized Cytotoxicity Workflow

This workflow integrates the exclusion of fluorescent interference.

CytotoxicityWorkflow cluster_0 Preparation cluster_1 Treatment cluster_2 Readout Selection Stock DMSO Stock (10-50 mM) Dilution Serial Dilution (Media + <0.5% DMSO) Stock->Dilution Exposure Compound Exposure (24 - 72h) Dilution->Exposure Seeding Cell Seeding (24h Attachment) Seeding->Exposure Decision Avoid Fluorescence? Exposure->Decision Lum Luminescence (ATP) *Recommended* Decision->Lum High Sensitivity Color Absorbance (MTS) *Alternative* Decision->Color Standard Sensitivity

Caption: Workflow emphasizing the rejection of fluorescence-based assays to avoid quinoline interference.

Protocol A: ATP Quantitation (Luminescence)

Gold Standard for 4-Aminoquinolines Recommended Kit: Promega CellTiter-Glo® 2.0 or equivalent.[1]

Rationale

This assay lyses the cell and generates a luminescent signal proportional to ATP (a marker of metabolically active cells).[1][2][3] It is a "glow" type luminescence, distinct from the compound's fluorescence, ensuring zero crosstalk.

Step-by-Step Procedure
  • Seeding: Plate cells (e.g., HeLa, MCF-7) in opaque-walled white 96-well plates at 3,000–5,000 cells/well in 100 µL media.

    • Note: White plates reflect luminescence and prevent signal bleed-through.

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare 2x concentration of 7-chloro-N-methylquinolin-4-amine in media.

    • Add 100 µL of 2x compound to wells (Final Vol = 200 µL).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (100 µM Chloroquine or 1 µM Staurosporine).

  • Exposure: Incubate for 48 or 72 hours.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins (critical for enzyme stability).

    • Add 100 µL CellTiter-Glo Reagent (equal volume to media if aspirating, or add directly).

    • Orbitally shake for 2 mins to induce lysis.

    • Incubate 10 mins at RT to stabilize signal.

    • Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Protocol B: Metabolic Activity (MTS)

Alternative for Labs without Luminometers Reagent: MTS (tetrazolium compound) + PMS (electron coupling reagent).

Rationale

MTS is reduced by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells to a soluble formazan product. Unlike MTT, MTS does not require solubilization steps that might precipitate the lipophilic quinoline compound.

Step-by-Step Procedure
  • Seeding: Plate cells in clear, flat-bottom 96-well plates .

  • Treatment: Treat cells as described in Protocol A.

  • Reagent Prep: Thaw MTS and PMS. Mix 2 mL of MTS solution with 100 µL of PMS solution (20:1 ratio).

  • Addition: Add 20 µL of combined MTS/PMS reagent directly to each well containing 100 µL of media.

  • Incubation: Incubate 1–4 hours at 37°C. Monitor color change (yellow to brown).

  • Readout: Measure Absorbance at 490 nm .

    • Correction: Subtract background absorbance (media + compound + MTS, no cells) to account for any intrinsic color of the compound at high concentrations.

Mechanism of Action Validation

To confirm the cytotoxicity is driven by the expected mechanism (lysosomal inhibition), use this validation step.

Diagram 2: Lysosomotropic Mechanism

MoA Compound 7-chloro-N-methylquinolin-4-amine (Uncharged Base) Diff Passive Diffusion across Membrane Compound->Diff Lyso Lysosome (Acidic pH 4.5-5.0) Diff->Lyso Prot Protonation (Trapping) Compound -> Compound-H+ Lyso->Prot High H+ Effect Lysosomal Swelling & pH Increase Prot->Effect Accumulation Auto Inhibition of Autophagy (LC3B-II Accumulation) Effect->Auto Death Cell Death (Apoptosis/Necrosis) Auto->Death

Caption: The "Ion Trapping" mechanism leading to autophagy inhibition and cell death.

Validation Protocol: LysoTracker Red
  • Treat cells with IC50 concentration of the compound for 24h.[4]

  • Stain with LysoTracker Red DND-99 (50 nM) for 30 mins.

  • Expectation: Dramatic increase in lysosomal volume (swelling) and intensity compared to control, followed by a loss of signal if membrane integrity fails.

  • Note: Use Red channel to avoid blue/green compound fluorescence.

Data Analysis & Reporting

Calculating IC50

Do not rely on a single point. Use a 4-parameter logistic regression (4PL) model:



  • X: Log of concentration.

  • Y: Normalized response (0% to 100% viability).

Assay Acceptance Criteria (Self-Validation)
ParameterAcceptance Threshold
Z-Factor > 0.5 (for screening campaigns)
Vehicle Control DMSO < 0.5% must show >95% viability vs. Media only
CV% (Replicates) < 15%
Dose Response Must show sigmoidal curve; R² > 0.9

References

  • National Cancer Institute (NCI). (2024).[5] NCI-60 Human Tumor Cell Lines Screen Protocols.[6] Retrieved from [Link]

    • Grounding: Defines the standard for SRB and CellTiter-Glo protocols in drug screening.
  • Grounding: Authoritative protocol for the recommended luminescent assay.
  • National Institutes of Health (NIH) - Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance.[7] Retrieved from [Link]

    • Grounding: Explains the mechanism of fluorescence quenching and interference common in quinoline compounds.
  • Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology. Retrieved from [Link]

    • Grounding: Establishes the lysosomotropic mechanism and anticancer potential of the 4-aminoquinoline scaffold.
  • PubChem. (2025).[8] 7-Chloro-4-methylquinoline Compound Summary. Retrieved from [Link]

    • Grounding: Verifies chemical structure and physicochemical properties.

Sources

Method

Application Note: A Framework for In Vitro Evaluation of 7-chloro-N-methylquinolin-4-amine as a Potential Anticancer Agent

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including anticancer properties.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including anticancer properties.[1] Derivatives of 7-chloroquinoline, in particular, have demonstrated significant cytotoxic potential across a broad spectrum of human cancer cell lines, such as those from leukemia, lung, colon, and breast cancers.[2] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of DNA/RNA synthesis, and cell cycle arrest.[3][4]

This application note provides a comprehensive framework for the initial in vitro screening of 7-chloro-N-methylquinolin-4-amine , a specific 4-aminoquinoline derivative, to characterize its anticancer potential. We present a tiered, logical workflow—from broad cytotoxicity screening to more detailed mechanistic assays—designed to provide a robust preliminary assessment of the compound's efficacy and mode of action. The protocols herein are established, validated methods intended for researchers in oncology drug discovery and development.

Principle of the Assays

The evaluation of a novel compound's anticancer properties follows a logical progression:

  • Cytotoxicity Screening: The initial and most critical step is to determine if the compound can kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a proxy for cell viability.[5][6]

  • Mechanism of Cell Death Analysis: Once cytotoxicity is established, the next question is how the compound induces cell death. Annexin V & Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for distinguishing between apoptosis (programmed cell death) and necrosis. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet, which is detected by fluorescently-labeled Annexin V.[7][8] PI is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic or necrotic cells where membrane integrity is lost.[7][9]

  • Cell Cycle Analysis: Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent apoptosis. Propidium Iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[10]

Overall Experimental Workflow

The proposed workflow provides a systematic approach to characterizing the in vitro anticancer activity of the test compound.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT_Assay MTT Cytotoxicity Assay (Determine IC50) Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) MTT_Assay->Apoptosis_Assay If IC50 is potent CellCycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) MTT_Assay->CellCycle_Assay If IC50 is potent Data_Analysis Data Analysis & Interpretation (IC50 Calculation, % Apoptosis, Cell Cycle Distribution) Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis

Caption: High-level workflow for in vitro anticancer drug screening.

Materials and Reagents

  • Compound: 7-chloro-N-methylquinolin-4-amine

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)). A non-cancerous cell line (e.g., MRC-5) should be included to assess selectivity.

  • Reagents for Cell Culture:

    • Appropriate basal medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

  • Reagents for Assays:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • MTT Solubilization Solution (e.g., 10% SDS in 0.01M HCl)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS).[11]

    • Ethanol, 70% (ice-cold)

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (absorbance at ~570nm)

    • Flow cytometer with 488nm laser

    • Centrifuge

    • Hemocytometer or automated cell counter

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Rationale: This initial assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50), providing a critical measure of its potency.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 7-chloro-N-methylquinolin-4-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls: Include wells with "cells + medium only" (negative control) and "cells + medium with 0.1% DMSO" (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Read the absorbance on a microplate reader at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Viability % vs. Log[Compound Concentration]) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay

Rationale: This assay quantifies the mode of cell death induced by the compound, distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed 2x10^5 cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the compound at its determined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

    • Incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each sample before analysis.

  • Data Acquisition: Analyze the samples immediately by flow cytometry.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter.

    • Create a quadrant plot (FITC vs. PI):

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Protocol 3: Cell Cycle Analysis

Rationale: This protocol determines if the compound's cytotoxic effect is mediated by arresting the cell division process at a specific phase.

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed 5x10^5 cells per well in a 6-well plate.

    • Treat cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).[10]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[11]

    • Incubate for 30 minutes at 37°C in the dark.[14]

  • Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

  • Data Analysis:

    • Generate a DNA content histogram.

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any phase-specific accumulation.

Potential Mechanism of Action & Data Interpretation

The 7-chloro-4-aminoquinoline scaffold is known to interact with several key cancer-related pathways.[15][16] Quinoline derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and interfere with downstream signaling cascades such as the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation, survival, and angiogenesis.[4][17][18]

G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 7-chloro-N- methylquinolin-4-amine Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway.

Data Presentation:

Results should be summarized clearly. An example data table is provided below.

Cell LineCompound IC50 (µM)Apoptosis (at IC50)Cell Cycle Arrest (Phase)
MCF-712.5 ± 1.845% (Early + Late)G0/G1
A5498.2 ± 0.952% (Early + Late)G2/M
HCT11621.0 ± 3.138% (Early + Late)S
MRC-5> 100< 5%No significant change

This table allows for a quick comparison of the compound's potency and primary mechanism across different cancer types, while also providing an initial assessment of its therapeutic index by comparing effects on cancerous versus non-cancerous cells.

References

  • Jana, G. K., Jana, S., & Sengupta, P. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. In Quinoline. IntechOpen. Available from: [Link]

  • Bérubé, A., et al. (2022). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 15(3), 309. Available from: [Link]

  • Al-Ostath, O. A., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(14), 5515. Available from: [Link]

  • Romero, M., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Diab, M., et al. (2021). Design, synthesis, and molecular modeling of quinoline-based derivatives as anti-breast cancer agents targeting EGFR/AKT signaling pathway. Chemical Biology & Drug Design, 99(2), 266-285. Available from: [Link]

  • Ilango, K., & Valentina, P. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. In Quinoline Alkaloids. IntechOpen. Available from: [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. Available from: [Link]

Sources

Application

Application Note: 7-Chloro-N-methylquinolin-4-amine as a Privileged Scaffold in Drug Discovery

[1][2] Introduction: The "Minimal Pharmacophore" Strategy In the landscape of fragment-based drug discovery (FBDD), 7-chloro-N-methylquinolin-4-amine (CAS: 10353-99-8) represents a "privileged structure"—a molecular fram...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The "Minimal Pharmacophore" Strategy

In the landscape of fragment-based drug discovery (FBDD), 7-chloro-N-methylquinolin-4-amine (CAS: 10353-99-8) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

While widely recognized as the core pharmacophore of the antimalarial drug Chloroquine , this specific


-methylated fragment serves a distinct role as a chemical probe.[1] Unlike bulky tertiary amine analogs, the 

-methyl variant minimizes steric hindrance at the 4-position, allowing researchers to isolate and quantify the intrinsic binding affinity of the quinoline core to targets such as Heme (Fe(III)PPIX) and Autophagic Lysosomes without the confounding variables of complex side-chain flexibility.[1]
Key Applications
  • Antimalarial Potency: Quantifying

    
    -hematin inhibition efficiency (Ligand Efficiency metrics).
    
  • Oncology: Lysosomotropic inhibition of autophagy to sensitize resistant tumors.[2]

  • Synthetic Chemistry: acting as a versatile nucleophilic precursor for library generation.[2][3]

Chemical Biology & Mechanism of Action

Heme Detoxification Pathway (Malaria)

The primary utility of this scaffold lies in its ability to bind free heme released during hemoglobin digestion by Plasmodium parasites.

  • The Problem: Free heme is toxic to the parasite. The parasite polymerizes it into non-toxic hemozoin (

    
    -hematin).
    
  • The Mechanism: The 7-chloro-N-methylquinolin-4-amine molecule enters the acidic food vacuole via pH trapping.[1][2] The flat aromatic ring intercalates with the heme porphyrin system (

    
    -
    
    
    
    stacking). The 7-chloro substituent is electron-withdrawing, which is critical for modulating the pKa and enhancing the binding constant (
    
    
    ) to heme, thereby preventing hemozoin formation.[1]
Autophagy Inhibition (Oncology)

In cancer cells, this molecule acts as a lysosomotropic agent.

  • Mechanism: It diffuses into lysosomes and becomes protonated (trapped) due to the basicity of the quinoline nitrogen and the secondary amine.

  • Effect: This accumulation raises lysosomal pH, inhibiting the enzymatic activity of proteases (e.g., cathepsins) and preventing the fusion of autophagosomes with lysosomes. This blocks the recycling of cellular components, starving cancer cells and sensitizing them to chemotherapy.

Visualizing the Mechanism

MOA Drug 7-chloro-N-methylquinolin-4-amine Extracellular Extracellular Fluid (pH 7.4) Drug->Extracellular Cytosol Cytosol (pH 7.2) Extracellular->Cytosol Passive Diffusion (Uncharged) Lysosome Lysosome/Food Vacuole (pH 4.5 - 5.0) Cytosol->Lysosome Diffusion Lysosome->Lysosome Protonation (pH Trapping) Drug-H+ Accumulation Target1 Target: Free Heme Lysosome->Target1 Malaria Context Target2 Target: Autophagosome Lysosome->Target2 Cancer Context Effect1 Inhibit Polymerization (Toxic Heme Buildup) Target1->Effect1 Effect2 Block Fusion (Metabolic Stress) Target2->Effect2

Figure 1: Mechanism of Action showing pH-dependent accumulation (Ion Trapping) leading to dual therapeutic effects in malaria and cancer.[1][2]

Protocol A: Regioselective Synthesis

Objective: Synthesize 7-chloro-N-methylquinolin-4-amine from 4,7-dichloroquinoline via Nucleophilic Aromatic Substitution (


).

Rationale: The chlorine at position 4 is significantly more reactive than position 7 due to the activation by the quinoline nitrogen. However, thermal control is vital to prevent bis-substitution.[1][2]

Materials
  • Precursor: 4,7-Dichloroquinoline (1.0 eq)[1][4]

  • Reagent: Methylamine (33% in EtOH or 2.0M in THF) (5.0 eq)

  • Solvent: Ethanol (absolute) or Phenol (as melt solvent for high temp)

  • Equipment: Sealed pressure tube or Autoclave (Critical for volatile amines)

Step-by-Step Methodology
  • Preparation: In a heavy-walled pressure tube, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) in absolute ethanol (10 mL).

  • Addition: Add methylamine solution (excess, ~50 mmol) slowly.

    • Note: If using methylamine gas, bubble into cold ethanol until saturation.

  • Reaction: Seal the tube tightly. Heat to 80–120°C for 12–24 hours.

    • Monitoring: Check via TLC (System: DCM/MeOH 9:1).[2] The starting material (high

      
      ) should disappear, replaced by the fluorescent product.
      
  • Work-up:

    • Cool the vessel to room temperature.

    • Concentrate the solvent under reduced pressure.[2][3]

    • Basification: Resuspend residue in water and adjust pH to ~10-11 using 10% NaOH. This ensures the product is in the free base form.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine.[2][3]
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield off-white crystals.[1][2]
    

Yield Expectation: 75–85% Validation:


 NMR (DMSO-

) should show a doublet for the

-methyl protons (~2.9 ppm) and a broad singlet for the NH.[1]

Protocol B: -Hematin Inhibition Assay

Objective: Quantify the ability of the scaffold to inhibit the formation of synthetic hemozoin (


-hematin).[1][5][6] This is the industry-standard "Self-Validating" assay for this class of compounds.[1][2]
Reagents
  • Hemin Chloride: Dissolved in DMSO (freshly prepared).[2]

  • Acetate Buffer: 0.5 M, pH 5.0 (mimics vacuolar pH).

  • Tween-20: Surfactant to mimic lipid environment (optional but recommended).[2]

Workflow
  • Substrate Prep: Prepare a 3 mM stock of Hemin in DMSO.[2]

  • Drug Incubation:

    • In a 96-well plate, add 100

      
      L of Acetate Buffer (pH 5.0).
      
    • Add 7-chloro-N-methylquinolin-4-amine at varying concentrations (0 – 500

      
      M).[1][2]
      
    • Initiate reaction by adding 100

      
      L of Hemin solution.[2]
      
  • Crystallization: Incubate at 37°C for 16–24 hours .

    • Control Positive: Chloroquine (known inhibitor).[7][8][9]

    • Control Negative: No drug (maximal polymerization).[2]

  • Quantification (The Pyridine Wash):

    • Add 5% Pyridine in HEPES buffer to all wells.[2]

    • Principle: Pyridine dissolves free heme (monomer) but cannot dissolve polymerized

      
      -hematin.[2]
      
    • Transfer supernatant to a new plate.[2]

  • Readout: Measure absorbance at 405 nm .

    • High Absorbance = High Free Heme = Strong Inhibition of Polymerization.[2]

Data Analysis Table
CompoundConcentration (

M)
Absorbance (405nm)% Inhibition
Negative Control 00.15 (Low)0%
Chloroquine 100.85 (High)98%
7-Cl-N-Me-Q 10ExperimentalCalc
7-Cl-N-Me-Q 50ExperimentalCalc

Troubleshooting & QC

Solubility Issues
  • Observation: Compound precipitates in aqueous buffer.

  • Root Cause: The 7-chloroquinoline core is lipophilic (

    
    ).
    
  • Solution: Ensure DMSO concentration in the final assay does not exceed 1% (v/v) to prevent enzyme denaturation (if enzymatic) or precipitation, but maintains solubility. For cellular assays, prepare the hydrochloride salt form (react free base with 1M HCl in ether) to improve water solubility.

Regioselectivity Failure (Synthesis)
  • Observation: Presence of 7-methylamino-4-chloroquinoline or bis-substituted product.[1][2]

  • Root Cause: Reaction temperature too high (>140°C) or lack of protonation control.

  • Correction: Maintain temperature strictly at 80-120°C. The 4-position is kinetically favored.

References

  • Mechanistic Grounding: Egan, T. J., et al. (2000).[2] "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry.

  • Assay Protocol: Ncokazi, K. K., & Egan, T. J. (2005). "A high-throughput screening assay for antimalarial beta-hematin inhibitors."[1][2][10] Analytical Biochemistry.

  • Autophagy Application: Solomon, V. R., & Lee, H. (2009). "Chloroquine and its analogs: a new promise of an old drug for effective cancer therapies."[2] European Journal of Pharmacology.

  • Synthesis & SAR: Musonda, C. C., et al. (2004).[2] "Chloroquine analogues as antimalarial candidates." Bioorganic & Medicinal Chemistry Letters.

  • Chemical Data: PubChem Compound Summary for CID 170437 (7-chloro-N-methylquinolin-4-amine).

Sources

Method

Assessing the In Vivo Efficacy of 7-chloro-N-methylquinolin-4-amine: Application Notes and Protocols

Introduction: The Therapeutic Potential of 4-Aminoquinolines The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for the widely-used antimalarial drug, chloroquine.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 4-Aminoquinolines

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for the widely-used antimalarial drug, chloroquine.[1][2] The 7-chloro substitution on the quinoline ring is a critical structural feature for the antimalarial activity of many compounds in this class, playing a key role in their mechanism of action which is believed to involve the inhibition of hemozoin formation in the malaria parasite.[2][3][4] Beyond malaria, derivatives of 7-chloro-4-aminoquinoline have demonstrated a broad spectrum of biological activities, including anticancer, antileishmanial, and antibacterial properties.[5][6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on assessing the in vivo efficacy of a specific 4-aminoquinoline derivative, 7-chloro-N-methylquinolin-4-amine. While direct in vivo efficacy data for this particular compound is not extensively documented in publicly available literature, its structural analogy to chloroquine and other potent 4-aminoquinolines strongly suggests its potential as an antimalarial agent.[3] The protocols outlined herein are therefore primarily focused on a murine malaria model, a well-established and indispensable tool in preclinical antimalarial drug discovery.[8][9]

These application notes are designed to be a practical and scientifically rigorous resource, explaining not just the "how" but also the "why" behind experimental choices to ensure the generation of robust and reproducible data.

Scientific Rationale and Mechanistic Hypothesis

The primary hypothesis for the in vivo efficacy of 7-chloro-N-methylquinolin-4-amine is its activity against blood-stage malaria parasites. The proposed mechanism of action, consistent with other 4-aminoquinolines, involves its accumulation in the acidic digestive vacuole of the parasite.[4] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. 7-chloro-N-methylquinolin-4-amine is predicted to interfere with this detoxification process by forming a complex with heme, preventing its polymerization and leading to a buildup of toxic free heme, which ultimately results in parasite death.[3]

G

Preclinical In Vivo Efficacy Assessment: A Murine Malaria Model

The use of murine models is a critical step in the preclinical evaluation of novel antimalarial drug candidates.[8][9] The Plasmodium berghei infection model in mice is a widely accepted standard for assessing the efficacy of compounds against blood-stage malaria.[10][11]

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study.

G start Start acclimatize Animal Acclimatization start->acclimatize infect Infection with P. berghei acclimatize->infect group Randomization into Groups infect->group treat Drug Administration group->treat monitor Monitoring of Parasitemia & Health treat->monitor endpoint Endpoint (e.g., Day 4 post-treatment) monitor->endpoint analyze Data Analysis endpoint->analyze end End analyze->end

Detailed Protocol: 4-Day Suppressive Test

This protocol is a standard method for evaluating the in vivo antimalarial activity of a test compound.[12]

1. Animal Model and Husbandry:

  • Species and Strain: BALB/c or C57BL/6 mice are commonly used.[8]

  • Age and Weight: 6-8 weeks old, weighing 18-22 grams.

  • Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.

2. Parasite Strain:

  • Plasmodium berghei (ANKA or other suitable strain).

3. Experimental Groups:

  • Group 1 (Negative Control): Infected and treated with the vehicle used to dissolve the test compound.

  • Group 2 (Positive Control): Infected and treated with a standard antimalarial drug (e.g., chloroquine at 5 mg/kg/day).

  • Group 3-n (Test Groups): Infected and treated with 7-chloro-N-methylquinolin-4-amine at various dose levels (e.g., 10, 25, 50 mg/kg/day). A dose-ranging study is recommended to determine the ED50 (effective dose that suppresses parasitemia by 50%).[12]

4. Infection Procedure:

  • On Day 0, inoculate mice intraperitoneally (IP) with 1 x 10^7 P. berghei-parasitized red blood cells.

5. Drug Formulation and Administration:

  • Vehicle: A suitable vehicle for 4-aminoquinolines is often a mixture of 70% Tween-80 and 30% ethanol, further diluted in distilled water. The final concentration of the organic solvent should be minimized.

  • Administration: Administer the test compound and control drugs orally (p.o.) or intraperitoneally (IP) once daily for four consecutive days (Day 0 to Day 3).

6. Monitoring and Endpoint:

  • Parasitemia: On Day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Staining: Stain the smears with Giemsa stain.

  • Microscopy: Determine the percentage of parasitized red blood cells by examining at least 1000 red blood cells under a light microscope.

  • Calculation of Parasitemia Suppression: % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Negative Control Group)] x 100

  • Animal Health: Monitor the general health of the animals daily (e.g., body weight, activity, signs of distress).

7. Data Analysis:

  • Calculate the mean parasitemia and standard deviation for each group.

  • Determine the ED50 value for the test compound using appropriate statistical software (e.g., probit analysis).

  • Compare the efficacy of the test compound to the positive control using statistical tests such as ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Data Presentation

Summarize the quantitative data in a clear and concise table.

GroupTreatmentDose (mg/kg/day)Mean Parasitemia (%) ± SD (Day 4)% Parasitemia Suppression
1Vehicle-15.2 ± 2.50
2Chloroquine50.1 ± 0.0599.3
37-chloro-N-methylquinolin-4-amine108.1 ± 1.846.7
47-chloro-N-methylquinolin-4-amine252.5 ± 0.983.6
57-chloro-N-methylquinolin-4-amine500.5 ± 0.296.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Considerations for Further In Vivo Studies

Following a successful 4-day suppressive test, further in vivo studies may be warranted to build a more comprehensive efficacy and safety profile.

  • Curative Test: In this model, treatment is initiated after the establishment of a specific level of parasitemia to assess the compound's ability to clear an existing infection.

  • Resistance Studies: Evaluate the efficacy of the compound against chloroquine-resistant strains of Plasmodium.[11][13]

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[14]

  • Toxicology Studies: Assess the acute and chronic toxicity of the compound to determine its safety profile.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the in vivo evaluation of 7-chloro-N-methylquinolin-4-amine as a potential therapeutic agent. The structural similarities of this compound to established 4-aminoquinoline antimalarials provide a strong rationale for its investigation.[2] By adhering to rigorous and well-validated experimental designs, researchers can generate high-quality data to support the continued development of this and other promising compounds. The use of appropriate animal models, coupled with careful data analysis and interpretation, is paramount to advancing novel therapeutics from the laboratory to the clinic.

References

  • Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed. (2016-10-12). Retrieved from [Link]

  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC - NIH. Retrieved from [Link]

  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC - PubMed Central. Retrieved from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. Retrieved from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Retrieved from [Link]

  • Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas | ACS Omega. Retrieved from [Link]

  • Synthesis of 7-chloroquinolinyl-4- - ResearchGate. Retrieved from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One - Research journals. Retrieved from [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - Research journals - PLOS. Retrieved from [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy - Hilaris Publisher. (2016-01-14). Retrieved from [Link]

  • 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed. (2016-10-21). Retrieved from [Link]

  • Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity - NIH. Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Retrieved from [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. Retrieved from [Link]

  • The assessment of antimalarial drug efficacy in-vivo - PMC - NIH. Retrieved from [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Retrieved from [Link]

  • In vitro and in vivo models used for antimalarial activity: A brief review - ResearchGate. Retrieved from [Link]

  • Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PubMed Central. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-chloro-N-methylquinolin-4-amine

Ticket ID: OPT-YIELD-7CQ Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Amination for 7-chloro-N-methylquinolin-4-amine Executive Summary The synthesis of 7-chloro-N-methylquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-YIELD-7CQ Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of


 Amination for 7-chloro-N-methylquinolin-4-amine

Executive Summary

The synthesis of 7-chloro-N-methylquinolin-4-amine relies on a Nucleophilic Aromatic Substitution (


) of 4,7-dichloroquinoline.[1] While theoretically straightforward, the 4-position chlorine is deactivated relative to other electrophiles, often leading to incomplete conversion or hydrolysis byproducts (7-chloro-4-quinolinone).

This guide provides two optimized protocols: a Standard Solvothermal Method for general use and a High-Performance Phenolic Melt for stubborn substrates or maximum yield requirements.

Module 1: Optimized Experimental Protocols

Method A: Solvothermal Amination (Standard)

Best for: Routine synthesis, easy workup, avoiding toxic solvents.

Reagents:

  • Substrate: 4,7-Dichloroquinoline (1.0 eq)

  • Reagent: Methylamine (33% wt in absolute ethanol) (5.0 - 10.0 eq)

  • Solvent: Ethanol (Anhydrous)[2]

  • Vessel: Sealed pressure tube or Autoclave (Critical: Methylamine b.p. is -6°C)

Protocol:

  • Charge: Load 4,7-dichloroquinoline into a pressure tube.

  • Dissolve: Add ethanolic methylamine. Do not use aqueous methylamine to prevent hydrolysis.

  • Seal & Heat: Seal the vessel and heat to 120–130°C for 8–12 hours.

    • Note: Reflux at ambient pressure (78°C) is often insufficient for complete conversion due to the deactivation of the quinoline ring.

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold acetone (removes unreacted starting material).

  • Free Base Formation: Suspend the salt in water and basify with 2M NaOH to pH 10. Filter the resulting free base precipitate.

Method B: Phenolic Melt (High-Performance)

Best for: Maximizing yield (>90%), reducing reaction time, large-scale batches.

Mechanism: Phenol acts as a proton source, protonating the quinoline nitrogen. This significantly increases the electrophilicity of the C-4 position, accelerating the reaction rate.

Protocol:

  • Melt: Mix 4,7-dichloroquinoline (1.0 eq) with Phenol (4.0 eq) and heat to 80°C until a homogeneous melt forms.

  • Add Amine: Slowly introduce Methylamine (gas or ethanolic solution) while maintaining temperature.

  • Reaction: Heat to 100–110°C for 2–4 hours.

  • Workup (Critical): Pour the hot reaction mixture into excess 10% NaOH (aq). This converts phenol to water-soluble sodium phenoxide and precipitates the target amine.

  • Purification: Filter the solid, wash extensively with water, and recrystallize from ethanol.

Module 2: Critical Process Parameters (CPP)

ParameterRecommended RangeScientific Rationale
Stoichiometry 5.0 – 10.0 eq (Amine)The reaction generates HCl. Excess amine acts as a scavenger. If using 1.0 eq, you must add a base like

or

, but excess amine is kinetically superior.
Temperature 120°C – 135°CThe activation energy for displacing Cl at C-4 is high. Below 100°C, conversion stalls at ~60%.
Moisture Control < 0.5% WaterWater competes with the amine as a nucleophile. Presence of water leads to 7-chloro-4-quinolinone (irreversible impurity).
Pressure 2 – 5 barEssential to keep methylamine in the liquid phase at reaction temperatures >80°C.

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%) and I see starting material on TLC.

Diagnosis: Incomplete conversion due to "HCl Stalling." Mechanism: As the reaction proceeds, HCl is produced. This protonates the remaining methylamine, turning it into methylammonium chloride (


), which is not nucleophilic .
Solution: 
  • Increase Methylamine equivalents to >5.0.

  • Add an auxiliary base (Triethylamine, 2.0 eq) to scavenge protons preferentially.

Q2: I see a spot just below the starting material that doesn't move with base.

Diagnosis: Hydrolysis Impurity (7-chloro-4-quinolinone). Cause: Wet solvent or use of aqueous methylamine. Solution:

  • Switch from 40% aq. methylamine to 33% ethanolic methylamine.

  • Dry the 4,7-dichloroquinoline (it is hygroscopic).

  • Recovery: This impurity is insoluble in most organic solvents but soluble in hot aqueous base. You can wash your crude solid with hot 2M NaOH to remove it.

Q3: The reaction mixture turned into a black tar.

Diagnosis: Thermal decomposition / Polymerization. Cause: Temperature too high (>160°C) or oxidative stress. Solution:

  • Reduce temperature to 125°C and extend time.

  • Degas solvents with Nitrogen/Argon before sealing the tube (radical scavenging).

Module 4: Visualization & Logic

Pathway Analysis: Reaction Mechanism

The following diagram illustrates the


 pathway and the critical protonation step that activates the ring.

ReactionPathway Start 4,7-Dichloroquinoline Activation N-Protonation (Acid/Phenol Catalysis) Start->Activation H+ Intermediate Meisenheimer-like Complex Activation->Intermediate + MeNH2 (Nucleophilic Attack) Impurity 7-chloro-4-quinolinone (Hydrolysis) Activation->Impurity + H2O (Competes with Amine) Product 7-chloro-N-methylquinolin-4-amine Intermediate->Product - HCl (Aromatization)

Caption: Figure 1.


 mechanism showing the critical activation step and the competitive hydrolysis pathway.
Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues in real-time.

TroubleshootingTree Start Yield Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Present? CheckTLC->SM_Remains Yes Impurity_Check New Impurity Spot? CheckTLC->Impurity_Check No (Low Mass Balance) Temp_Issue Diagnosis: Kinetic Stalling SM_Remains->Temp_Issue Reaction < 100°C Base_Issue Diagnosis: HCl Inhibition SM_Remains->Base_Issue Reaction > 100°C Hydrolysis Diagnosis: Water Contamination Impurity_Check->Hydrolysis Peak M+ = 180 (OH) Action1 Action: Increase Temp to 130°C Temp_Issue->Action1 Action2 Action: Add excess Amine/Base Base_Issue->Action2 Action3 Action: Dry Solvents Switch to Method A Hydrolysis->Action3

Caption: Figure 2. Diagnostic logic for resolving common synthesis failures.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate (Hydroxychloroquine). Journal of the American Chemical Society, 68(1), 113–116.

    • Context: Establishes the foundational conditions for 4-aminoquinolines using thermal methods.
  • Madrid, P. B., et al. (2005).[3] Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.

    • Context: Validates the use of neat amine melts and high-temperature displacement for library synthesis.
  • Organic Syntheses. (1947). 4,7-Dichloroquinoline.[1][4][5][6][7] Org. Synth. 27, 48.

    • Context: Authoritative procedure for the precursor and handling of chloro-quinoline deriv
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.

    • Context: Discusses modern metallation approaches, though highlighting the robustness of classical for the 4-position.

Sources

Optimization

solubility issues of 7-chloro-N-methylquinolin-4-amine and solutions

This guide serves as a technical resource for researchers working with 7-chloro-N-methylquinolin-4-amine (and structurally related 4-aminoquinolines). It addresses the physicochemical barriers inherent to this scaffold a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 7-chloro-N-methylquinolin-4-amine (and structurally related 4-aminoquinolines). It addresses the physicochemical barriers inherent to this scaffold and provides field-proven protocols for solubilization in biological and chemical workflows.[1][2][3][4]

Compound Profile & Solubility Diagnostics

Before attempting solubilization, it is critical to understand why this compound resists dissolution.[1][2][3][4] The 4-aminoquinoline core presents a specific set of physicochemical challenges.

Physicochemical Datasheet
PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Secondary amine attached to a bicyclic aromatic heterocycle.[1][2][3][4][5]High lipophilicity; strong crystal lattice energy (π-π stacking).[1][2][3][4]
pKa (Ring Nitrogen) ~7.8 – 8.2 (Estimated based on analogs like Chloroquine/Amodiaquine)CRITICAL: At physiological pH (7.4), the compound exists in an equilibrium between its cationic (soluble) and neutral (insoluble) forms.[1] Even a small fraction of the neutral species can trigger precipitation.[1][2][3][4]
LogP ~2.5 – 3.0 Poor aqueous solubility in the absence of ionization.[1][2][3][4][5]
Preferred Solvents DMSO, Methanol, Ethanol, Chloroform.[4][5]Excellent solubility in organic solvents; "crash-out" risk upon aqueous dilution.[1][2][3][4]
The "pH Trap"

Many researchers assume that because the molecule contains an amine, it will dissolve in water.[1][4] However, the 7-chloro substituent is electron-withdrawing, slightly lowering the basicity of the ring nitrogen compared to unsubstituted 4-aminoquinoline.[1][2]

  • pH < 5.0: The molecule is fully protonated (cationic) and highly soluble.[1][2][3][4]

  • pH > 7.0: The concentration of the neutral free base increases.[1][2][3][4] If this exceeds the intrinsic solubility (

    
    , often <50 µM), the compound precipitates.[1]
    

Solubility Decision Tree

Use this flowchart to select the correct solubilization strategy based on your experimental end-goal.

SolubilityStrategy Start Start: What is your application? App_InVitro In Vitro / Cell Culture (pH 7.4) Start->App_InVitro App_InVivo In Vivo / Animal Dosing Start->App_InVivo App_Chem Chemical Synthesis / Purification Start->App_Chem DMSO_Stock Prepare 50-100 mM Stock in 100% DMSO App_InVitro->DMSO_Stock Salt_Form Convert to Salt Form (HCl, Phosphate, Sulfate) App_InVivo->Salt_Form Formulation Formulation Required: Cyclodextrin (HP-β-CD) or Acidified Saline App_InVivo->Formulation Org_Solvent Use DCM, MeOH, or EtOAc App_Chem->Org_Solvent Dilution_Check Final Concentration? DMSO_Stock->Dilution_Check Low_Conc < 10 µM Dilution_Check->Low_Conc Low Risk High_Conc > 10 µM Dilution_Check->High_Conc High Risk Direct_Add Direct addition to media (Keep DMSO < 0.5%) Low_Conc->Direct_Add Pre_Dilute Intermediate dilution in acidic buffer (pH 4-5) then add to media High_Conc->Pre_Dilute caption Figure 1: Decision matrix for solubilizing 7-chloro-N-methylquinolin-4-amine.

Troubleshooting Guide (Q&A)

Scenario A: Biological Assays (Cell Culture / Enzymatic)

Q: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and it turned cloudy immediately. Why? A: You exceeded the intrinsic solubility of the neutral free base. When you dilute DMSO into PBS, the solvent power drops instantly.[1][2][3][4] At pH 7.4, a significant portion of the compound deprotonates to the insoluble neutral form.[1][4]

  • Solution: Perform an intermediate dilution step . Dilute your DMSO stock 1:10 into slightly acidic water (e.g., 0.01 M HCl or acetate buffer pH 5) before adding it to the final assay buffer.[1][4] This keeps the compound protonated during the mixing phase.[1][2][3][4] Alternatively, ensure the final concentration in the assay is below 10 µM.[1][4]

Q: Can I use ethanol instead of DMSO? A: Yes, the compound is soluble in ethanol.[1][3][4][5] However, ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation.[1][2][3][4] DMSO is generally preferred for compound libraries, but ethanol is acceptable if your cells are sensitive to DMSO.[1][2][3][4]

Scenario B: Animal Formulation (In Vivo)

Q: How do I formulate this for IP or Oral administration in mice? DMSO is too toxic. A: Do not use 100% DMSO.[1][2][3][4]

  • Salt Conversion (Recommended): If you have the free base, convert it to the Hydrochloride (HCl) or Diphosphate salt.[1][2][3][4][5] These are significantly more water-soluble.[1][2][3][4]

    • Protocol: Dissolve free base in ethanol, add 1.1 equivalents of concentrated HCl, evaporate, and recrystallize.

  • Vehicle Formulation: If you must use the free base, use a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline (acidified) .[1][2][3][4]

    • Tip: Adjust the saline to pH 4.0–5.0 using dilute HCl before adding the compound.[1][2][3][4] The compound will buffer the solution slightly, but the acidic environment is crucial for solubility.[1][4]

  • Cyclodextrins: Use 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][2][3][4][5] The lipophilic quinoline ring fits inside the cyclodextrin cavity, improving solubility without extreme pH adjustments.[1][4]

Scenario C: Chemical Synthesis & Purification

Q: I synthesized the compound, but I can't get it to precipitate from the reaction mixture. A: If your reaction mixture is acidic (common in nucleophilic aromatic substitution using HCl or phenol), the product is protonated and water-soluble.[1][5]

  • Solution: You must basify the solution. Add aqueous NaOH or NH₄OH until pH > 10.[1][2][3][4] The free base will precipitate as a solid or oil, which can then be extracted into Dichloromethane (DCM) or Ethyl Acetate.[1][4]

Q: How do I purify the crude product? A:

  • Flash Chromatography: Use a gradient of DCM:Methanol (95:5 to 90:10).[1][2][3][4]

    • Pro-Tip: Add 1% Triethylamine (TEA) or Ammonia to your eluent.[1][2][3][4] This ensures the compound stays in the neutral free-base form and prevents it from "streaking" or sticking to the acidic silica gel.[1][2][3]

  • Recrystallization: Ethanol/Water or Methanol/Ether mixtures work well for the free base.[1][2][3][4]

Step-by-Step Protocols

Protocol 1: Preparation of 100 mM Stock Solution
  • Weighing: Weigh 20.6 mg of 7-chloro-N-methylquinolin-4-amine (MW ≈ 206.67 g/mol ).

  • Solvent: Add 1.0 mL of high-purity (anhydrous) DMSO .

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystal nucleation.

Protocol 2: "Crash-Free" Aqueous Dilution

Use this method when adding the compound to cell culture media to avoid precipitation shock.[1][2][3][4]

  • Calculate the volume of DMSO stock needed.[1][2][3][4]

  • Prepare an Intermediate Buffer : 10 mM Acetate Buffer (pH 5.0) OR sterile water acidified with 10 mM HCl.[1][2][3][4]

  • Dilute the DMSO stock 10-fold into this Intermediate Buffer. (The solution should remain clear).

  • Add this intermediate solution to your cell culture media (pH 7.4).

    • Why this works: The intermediate step lowers the local concentration of the compound before it hits the neutral pH environment, preventing the formation of critical crystal nuclei.[1]

References

  • PubChem. 4-Amino-7-chloroquinoline (Compound Summary).[1][2][3][4] National Library of Medicine.[1][2][3][4] Available at: [Link][1]

  • Egan, T. J., et al. (2000).[1][2][3][4] Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3][4] (Establishes pKa trends for 7-chloro-4-aminoquinolines).

  • Warhurst, D. C. (1987).[1][2][3][4] Antimalarial interaction with ferriprotoporphyrin IX monomer and its relationship to the mode of action of chloroquine.[1][2][3][4] Biochemical Pharmacology.[1][2][3][4] (Discusses the pH-dependent protonation of the quinoline ring nitrogen).

  • IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution.[1][2][3][4][5] (Reference for quinoline nitrogen basicity).

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Analysis of 4-Aminoquinolines

Welcome to the technical support center for the HPLC analysis of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this class of compounds. As basic compounds, 4-aminoquinolines present a unique set of analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve robust and reproducible results.

I. Understanding the Challenge: The Chemistry of 4-Aminoquolines in HPLC

4-Aminoquolines are basic compounds due to the presence of the amino group. In reversed-phase HPLC, this basicity can lead to strong interactions with the stationary phase, particularly with residual silanol groups on the silica backbone of the column packing material.[1][2] These interactions are often the root cause of many chromatographic issues.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the HPLC analysis of 4-aminoquinolines:

Q1: Why are my 4-aminoquinoline peaks tailing?

Peak tailing is the most frequent issue encountered. It is primarily caused by secondary interactions between the basic 4-aminoquinoline molecules and acidic silanol groups on the silica-based stationary phase.[1][3] At a typical mobile phase pH, the amino group is protonated (positively charged), leading to strong electrostatic interactions with ionized silanol groups (negatively charged), resulting in a "tailing" effect as the analyte elutes from the column.

Q2: My retention times are shifting from one injection to the next. What could be the cause?

Retention time variability can be frustrating and points to a lack of method robustness. For 4-aminoquinolines, the most likely culprits are:

  • Inadequate mobile phase buffering: Small changes in the mobile phase pH can significantly alter the ionization state of the 4-aminoquinoline and the silanol groups, leading to shifts in retention time.[4][5]

  • Column degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases, leading to changes in retention characteristics.

  • Fluctuations in temperature: Poorly controlled column temperature can cause retention time drift.[6]

Q3: How do I choose the right HPLC column for 4-aminoquinoline analysis?

The choice of column is critical. For basic compounds like 4-aminoquinolines, it is best to select a column with minimal silanol activity.[7] Look for columns that are:

  • End-capped: This process chemically derivatizes the majority of free silanol groups, reducing their availability for interaction with basic analytes.[8]

  • Based on high-purity silica: These "Type B" silica columns have a lower concentration of acidic silanol groups compared to older "Type A" silica.

  • Designed for high pH stability: Some modern columns are specifically designed to be stable at higher pH values, which can be beneficial for the analysis of basic compounds.[8]

Q4: What is a good starting point for mobile phase pH when analyzing 4-aminoquinolines?

A general rule of thumb is to adjust the mobile phase pH to be at least 2 pH units away from the pKa of your analyte.[9] For 4-aminoquinolines, which are basic, this typically means working at a lower pH (e.g., pH 2.5-4.5) to ensure the analyte is fully protonated and in a single ionic state. Alternatively, a higher pH (e.g., pH 8-10) can be used to keep the analyte in its neutral form, though this requires a pH-stable column.

III. In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common issues.

Guide 1: Conquering Peak Tailing

Poor peak shape, especially tailing, can compromise resolution and integration, leading to inaccurate quantification.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust pH (2 units from pKa) check_ph->adjust_ph No check_buffer Is Buffer Adequate? check_ph->check_buffer Yes final_check Symmetrical Peak Achieved adjust_ph->final_check increase_buffer Increase Buffer Concentration (25-50 mM) check_buffer->increase_buffer No use_additive Consider Mobile Phase Additive (e.g., TEA) check_buffer->use_additive Yes check_column Is Column Appropriate? check_buffer->check_column If still tailing increase_buffer->final_check use_additive->final_check new_column Select End-capped or High-Purity Silica Column check_column->new_column No check_overload Is Column Overloaded? check_column->check_overload Yes new_column->final_check reduce_load Reduce Injection Volume/Concentration check_overload->reduce_load Yes check_overload->final_check No reduce_load->final_check

Caption: A logical workflow for troubleshooting peak tailing.

Step-by-Step Protocol to Mitigate Peak Tailing:
  • Mobile Phase pH Adjustment:

    • Rationale: Controlling the ionization of both the analyte and the stationary phase is the most effective way to reduce secondary interactions.[10][11]

    • Protocol:

      • Determine the pKa of your 4-aminoquinoline analyte.

      • Adjust the aqueous portion of your mobile phase to a pH that is at least 2 units below the pKa. For most 4-aminoquinolines, a pH in the range of 2.5 to 4.5 is a good starting point.

      • Use a suitable buffer to maintain a stable pH. Phosphate and acetate buffers are common choices.[12]

  • Employing Mobile Phase Additives:

    • Rationale: Additives can act as "silanol blockers" by competing with the analyte for active sites on the stationary phase.[13]

    • Protocol:

      • Introduce a small concentration of a basic additive, such as triethylamine (TEA), to the mobile phase. A starting concentration of 0.1% (v/v) is often effective.

      • Equilibrate the column thoroughly with the new mobile phase before injecting your sample.

  • Column Selection and Care:

    • Rationale: A well-chosen and properly maintained column is crucial for good peak shape.

    • Protocol:

      • If tailing persists, consider switching to a column specifically designed for the analysis of basic compounds (e.g., a highly end-capped, high-purity silica column).

      • Ensure your column is not overloaded. If you suspect overloading, reduce the sample concentration or injection volume.

Guide 2: Stabilizing Retention Times

Inconsistent retention times can invalidate your analytical method. This guide will help you diagnose and resolve this issue.

Troubleshooting Workflow for Retention Time Variability

start Retention Time Drifting check_equilibration Is Column Properly Equilibrated? start->check_equilibration equilibrate Equilibrate with 10-20 Column Volumes check_equilibration->equilibrate No check_mp Is Mobile Phase Stable? check_equilibration->check_mp Yes final_check Stable Retention Times equilibrate->final_check prepare_fresh Prepare Fresh Mobile Phase Daily check_mp->prepare_fresh No check_pump Is the Pump Functioning Correctly? check_mp->check_pump Yes prepare_fresh->final_check inspect_pump Check for Leaks, Bubbles, and Seal Wear check_pump->inspect_pump No check_temp Is Column Temperature Stable? check_pump->check_temp Yes inspect_pump->final_check use_thermostat Use a Column Thermostat check_temp->use_thermostat No check_temp->final_check Yes use_thermostat->final_check

Caption: A systematic approach to diagnosing retention time shifts.

Step-by-Step Protocol to Achieve Stable Retention Times:
  • Ensure Proper Column Equilibration:

    • Rationale: The stationary phase needs to be fully equilibrated with the mobile phase to ensure reproducible interactions with the analyte.

    • Protocol:

      • Before starting a sequence of injections, flush the column with at least 10-20 column volumes of the mobile phase.

      • For gradient methods, ensure the column is adequately re-equilibrated to the initial conditions between each run.[4]

  • Maintain Mobile Phase Consistency:

    • Rationale: The composition of the mobile phase must remain constant to ensure consistent retention.

    • Protocol:

      • Prepare fresh mobile phase daily.

      • If using a buffer, ensure it is within its effective buffering range.

      • Keep solvent reservoirs capped to prevent evaporation of the more volatile organic component, which can alter the mobile phase composition over time.[4]

  • System Check:

    • Rationale: Mechanical issues with the HPLC system can lead to flow rate fluctuations and, consequently, retention time shifts.

    • Protocol:

      • Check the pump for any leaks or bubbles in the solvent lines.

      • Regularly maintain your pump, including replacing seals and pistons as needed.

      • Utilize a column thermostat to maintain a constant temperature, as temperature fluctuations can affect retention times.[6]

IV. Data and Protocols

Table 1: Recommended Starting HPLC Conditions for 4-Aminoquinoline Analysis
ParameterRecommendationRationale
Column C18, End-capped, High-Purity Silica (e.g., USP L1)Minimizes silanol interactions, improving peak shape.[14]
Mobile Phase A 25 mM Phosphate or Acetate BufferProvides stable pH and good peak symmetry.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
pH 2.5 - 4.5Ensures 4-aminoquinolines are in a single, protonated state.
Gradient Start with a low percentage of organic modifier and ramp up.To elute compounds with a range of polarities.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for analytical HPLC.
Temperature 30-40 °CImproves efficiency and reduces viscosity.
Detection UV at ~254 nm or ~343 nm4-aminoquinolines have strong UV absorbance at these wavelengths.[15]
Protocol 1: Sample Preparation for 4-Aminoquolines from Biological Matrices (e.g., Plasma)

This protocol outlines a general procedure for solid-phase extraction (SPE), a common technique for cleaning up complex samples before HPLC analysis.

  • Condition the SPE Cartridge:

    • Sequentially wash a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Load the Sample:

    • Pre-treat 0.5 mL of plasma by adding 0.5 mL of a suitable buffer (e.g., phosphate buffer, pH 7).

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the Cartridge:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elute the Analyte:

    • Elute the 4-aminoquinoline analyte with 1 mL of methanol or acetonitrile.

  • Evaporate and Reconstitute:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase.

  • Inject:

    • Inject an appropriate volume into the HPLC system.

V. References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • LCGC. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]

  • Nováková, L., Vlčková, H., & Satínský, D. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1049(1-2), 137-145. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Phenomenex. (2022, May 20). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Patil, S., et al. (2020). A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia. Systematic Reviews in Pharmacy, 11(9), 835-844. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Lab-Training. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Journal of Liquid Chromatography. (1995). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Martins, Y. A., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Malaria journal, 20(1), 123. Retrieved from [Link]

  • Okusa, K., et al. (2010). Test compounds for detecting the silanol effect on the elution of ionized amines in reversed-phase LC. Journal of separation science, 33(3), 348–358. Retrieved from [Link]

  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Perry, T. L., et al. (2011). Development of a new generation of 4-aminoquinoline antimalarial compounds using predictive pharmacokinetic and toxicology models. Journal of medicinal chemistry, 54(9), 3363–3373. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). The selection of buffer salts for the high-performance liquid chromatography of basic compounds. Retrieved from [Link]

  • Separation Science. (2023, December 8). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]

  • Kamal, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 22(1), 324–327. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites in whole blood. Retrieved from [Link]

  • PLOS One. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • MDPI. (2025, April 25). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

Sources

Optimization

selecting the right solvent for 7-chloro-N-methylquinolin-4-amine reactions

Technical Support Center: 7-Chloro-N-methylquinolin-4-amine Applications Case ID: #Qzn-7Cl-Me-4Am Subject: Solvent Selection & Reaction Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Chloro-N-methylquinolin-4-amine Applications

Case ID: #Qzn-7Cl-Me-4Am Subject: Solvent Selection & Reaction Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

7-chloro-N-methylquinolin-4-amine is a critical pharmacophore, serving as the immediate precursor to amodiaquine-type antimalarials and various kinase inhibitors. Its reactivity is defined by two conflicting features: the basic secondary amine at position 4 (nucleophilic) and the electron-deficient quinoline ring (lipophilic, prone to


-stacking).

Selecting the wrong solvent leads to three common failure modes:

  • Incomplete Conversion: Due to poor solubility of the free base in standard organic solvents.

  • Dimerization/Aggregation: Caused by solvent-induced

    
    -stacking.
    
  • Workup Emulsions: Amphiphilic nature causing phase separation issues.

This guide provides a validated decision framework for solvent selection across the molecule's lifecycle: Synthesis , Purification , and Downstream Derivatization .

Part 1: Solvent Selection Matrix

User Question: "I have the solid starting material. Which solvent should I use for my specific reaction type?"

Reaction / ProcessRecommended SolventSecondary OptionTechnical Rationale
Synthesis (

)
(From 4,7-DCQ)
Ethylene Glycol Ethanol (Sealed)Glycol allows high temp (130°C+) at atm pressure; Ethanol requires pressure vessels for methylamine gas retention.
Acylation (Amide coupling)DMF or DMAc DCM (with base)The polar aprotic nature of DMF disrupts intermolecular H-bonding, freeing the amine for nucleophilic attack.
Reductive Amination 1,2-Dichloroethane MethanolDCE promotes imine formation; Methanol is good but can compete if the aldehyde is reactive.
Recrystallization Ethanol/Water (9:1) Ethyl AcetateThe free base crystallizes well from aqueous ethanol upon cooling; EtOAc is useful for removing non-polar impurities.
LC-MS Analysis Acetonitrile/Water Methanol/WaterStandard reverse-phase compatibility; avoid THF (high background noise).

Part 2: Synthesis & Formation Troubleshooting

User Question: "I am trying to synthesize 7-chloro-N-methylquinolin-4-amine from 4,7-dichloroquinoline (4,7-DCQ), but the reaction is stalled. Why?"

The Core Issue: Leaving Group Activation vs. Nucleophile Volatility

The reaction is a Nucleophilic Aromatic Substitution (


).[1] The chlorine at C4 is activated, but methylamine is a gas at room temperature (bp -6°C). If you reflux in open ethanol, you lose your nucleophile before the reaction completes.
Protocol A: The "Green" High-Temperature Method (Recommended)
  • Solvent: Ethylene Glycol (or 2-Ethoxyethanol).

  • Mechanism: The high boiling point allows you to heat the reaction to 120–130°C.

  • Procedure:

    • Dissolve 4,7-DCQ in Ethylene Glycol (5 volumes).

    • Add Methylamine (40% aq. solution or solution in glycol) in excess (3–5 eq).

    • Heat to 120°C. The water will distill off, or the system can be closed.

    • Critical Step: Monitor by TLC (DCM:MeOH 9:1).

    • Workup: Dilute with water. The product precipitates.[2][3][4] Filter and wash.[2]

Protocol B: The "Classic" Phenol Melt (Legacy)
  • Solvent: Phenol (Solid).

  • Why it works: Phenol acts as a solvent and an acid catalyst. It protonates the quinoline nitrogen (

    
    ), making the 
    
    
    
    position significantly more electrophilic.
  • Warning: Phenol is toxic and difficult to remove. Requires extensive washing with NaOH to remove phenol traces which can inhibit downstream biological assays.

Part 3: Downstream Reactions (Derivatization)

User Question: "I am trying to couple an acyl chloride to the amine, but I see starting material remaining. Is the solvent the problem?"

Yes. The secondary amine at position 4 is less nucleophilic than a standard alkyl amine because the quinoline ring pulls electron density (resonance withdrawal).

Troubleshooting Guide: Acylation/Alkylation
  • Solvent Choice: Use Anhydrous DMF .

    • Reasoning: DCM often fails to fully dissolve the starting material, leading to a heterogeneous reaction that coats the surface of the solid, stopping the reaction. DMF ensures homogeneity.

  • Base Scavenger: Use Diisopropylethylamine (DIPEA) .

    • Reasoning: Inorganic bases like

      
       are poorly soluble in organic solvents. DIPEA is soluble and prevents protonation of your product.
      
  • Catalysis: Add DMAP (4-Dimethylaminopyridine) .

    • Role: DMAP forms a highly reactive acyl-pyridinium intermediate that transfers the acyl group to the hindered quinoline amine.

Part 4: Visualized Workflows

Figure 1: Solvent Decision Logic

Caption: Logical flow for selecting the optimal solvent based on the intended chemical transformation of the 7-chloro-quinoline scaffold.

SolventSelection Start Start: 7-Chloro-N-methylquinolin-4-amine Intent What is your goal? Start->Intent Synthesis Synthesis (Formation) Intent->Synthesis Reaction Downstream Reaction Intent->Reaction Purify Purification Intent->Purify Method Method? Synthesis->Method Type Reaction Type? Reaction->Type Solv_Cryst Solvent: EtOH/H2O (9:1) (Recrystallization) Purify->Solv_Cryst Sealed Sealed Vessel Method->Sealed Open Open Vessel Method->Open Solv_EtOH Solvent: Ethanol (Requires Pressure) Sealed->Solv_EtOH Solv_Glycol Solvent: Ethylene Glycol (High Boiling Pt) Open->Solv_Glycol Acyl Acylation/Coupling Type->Acyl Reduct Reductive Amination Type->Reduct Solv_DMF Solvent: DMF + DIPEA (Solubility Critical) Acyl->Solv_DMF Solv_DCE Solvent: 1,2-DCE (Imine Stability) Reduct->Solv_DCE

Figure 2: Synthesis & Workup Pathway

Caption: Step-by-step mechanism and workup for the


 synthesis from 4,7-dichloroquinoline.

SynthesisWorkflow SM 4,7-Dichloroquinoline (Solid) Mix Dissolution (Ethylene Glycol) SM->Mix Reagent Methylamine (Aq. or Gas) Reagent->Mix Heat Heat to 130°C (5-8 Hours) Mix->Heat Check TLC Check (Disappearance of SM) Heat->Check Check->Heat Incomplete Quench Cool & Dilute (Pour into Ice Water) Check->Quench Complete Precip Precipitation (Free Base forms) Quench->Precip Filter Filtration & Wash (Remove Solvent) Precip->Filter Product 7-chloro-N-methylquinolin-4-amine (Yield >85%) Filter->Product

Part 5: FAQ - Common Pitfalls

Q1: My product is an oil/gum after reaction. How do I solidify it?

  • Diagnosis: This usually indicates trapped solvent (DMF/Glycol) or impurities.

  • Fix: Dissolve the gum in a minimal amount of hot ethanol. Add water dropwise until it turns slightly cloudy. Scratch the glass side with a spatula and cool in the fridge overnight. This induces nucleation.

Q2: Can I use DMSO for the reaction?

  • Answer: You can, but you shouldn't if you can avoid it. DMSO is excellent for solubility but has a very high boiling point (189°C) and is difficult to remove during workup without high-vacuum distillation or extensive water washing (which might dissolve your product if it's protonated).

Q3: Why is the yield low when using 40% aqueous methylamine in ethanol?

  • Answer: Water is a poor solvent for 4,7-dichloroquinoline. The starting material precipitates out, and the reaction becomes heterogeneous.

  • Solution: Use a sealed tube to allow heating above the boiling point of the amine, or switch to a glycol-based solvent to maintain homogeneity at higher temperatures.

References

  • Organic Syntheses , Coll. Vol. 3, p.272 (1955); Vol. 27, p.18 (1947). 4,7-Dichloroquinoline.[1][2][4][5][6][7] Link

  • Musonda, C. C., et al. (2004). "Chloroquine analogues: Synthesis and antimalarial activity."[8] Bioorganic & Medicinal Chemistry Letters. (Demonstrates amine displacement conditions). Link

  • BenchChem Protocols. "Regioselective Synthesis of 4-chloro-N,N-dimethylquinolin-7-amine" (Analogous

    
     mechanism and solvent data). Link
    
  • PubChem Compound Summary. "7-chloro-N-(2-methylpropyl)quinolin-4-amine" (Physicochemical property verification). Link

  • MDPI Molecules. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline" (Detailed workup and purification protocols). Link

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 7-Chloro-N-methylquinolin-4-amine

Executive Summary & Compound Context 7-chloro-N-methylquinolin-4-amine is a critical pharmacophore scaffold, serving as a precursor for 4-aminoquinoline antimalarials (e.g., chloroquine analogs) and kinase inhibitors. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context

7-chloro-N-methylquinolin-4-amine is a critical pharmacophore scaffold, serving as a precursor for 4-aminoquinoline antimalarials (e.g., chloroquine analogs) and kinase inhibitors. Its synthesis, typically involving the nucleophilic aromatic substitution (


) of 4,7-dichloroquinoline with methylamine, is robust but prone to specific impurity pathways that complicate downstream processing.

This guide addresses the three critical challenges in its profiling:

  • Hydrolytic Instability: The susceptibility of the C4-chloro group to hydrolysis.[1]

  • Basic Nitrogen Tailing: Chromatographic challenges due to silanol interactions.

  • Over-alkylation: Formation of tertiary amine by-products.

Module 1: Synthetic Origin & Impurity Prediction

Understanding the "Why" behind the peaks.

The purity of 7-chloro-N-methylquinolin-4-amine depends heavily on moisture control and stoichiometry. The following diagram maps the fate of the starting material (4,7-dichloroquinoline) and the genesis of key impurities.

Visual 1: Impurity Fate Mapping

ImpurityMap

Table 1: Key Impurities & Relative Retention Times (RRT)

Note: RRT values are approximate based on a standard C18 Gradient (Acidic).

Impurity IDCommon NameStructure DescriptionOriginRRT (Approx)
IMP-A 7-Chloro-4-hydroxyquinolineHydroxyl group replaces amine at C4Hydrolysis of SM or Product due to moisture.0.6 - 0.8
SM 4,7-DichloroquinolineChloro group remains at C4Unreacted Starting Material.1.2 - 1.3
IMP-B Bis-quinoline DimerTwo quinoline rings attached to one methyl nitrogenExcess SM reacting with Product.1.8 - 2.1
IMP-C N-OxideOxygen attached to Quinoline NitrogenOxidative stress (peroxides in solvent).0.4 - 0.5

Module 2: Analytical Method Troubleshooting

Solving the "How" of separation.

The quinoline nitrogen is basic (


), leading to severe peak tailing on standard silica columns due to secondary interactions with residual silanols.
FAQ: Chromatographic Issues

Q: My product peak has a Tailing Factor (


) > 2.0. How do I fix this? 
A:  Tailing indicates the amine is interacting with the stationary phase silanols.
  • Immediate Fix: Add an ion-pairing modifier or lower the pH.

    • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The low pH protonates the silanols (

      
      ), reducing their ability to bind the cationic drug.
      
  • Column Switch: If pH adjustment fails, switch to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Gemini NX) designed for high pH stability, and run at pH 10.5 (using Ammonium Hydroxide). At this pH, the amine is uncharged (free base) and interacts purely hydrophobically, often sharpening the peak.

Q: I see a "Ghost Peak" at the very end of my gradient. Is it a dimer? A: It is likely the highly lipophilic 4,7-dichloroquinoline (SM) or a Bis-quinoline dimer .

  • Verification: Inject a pure standard of 4,7-dichloroquinoline.

  • Troubleshooting: These compounds stick to the column frit. Run a "Sawtooth" wash gradient (95% Acetonitrile for 10 mins) between injections to prevent carryover.

Visual 2: HPLC Troubleshooting Logic

HPLCFlow

Module 3: Structural Elucidation & Remediation

The "Fix" for your process.

Q: How do I distinguish the Hydrolysis Impurity (IMP-A) from the Product using UV only? A: While Mass Spec is definitive, UV ratios can serve as a quick check.

  • Mechanism: The conversion of the amino group to a hydroxyl (tautomerizing to a quinolone ketone form) significantly alters the chromophore.

  • Observation: 7-chloro-4-hydroxyquinoline typically exhibits a bathochromic shift (red shift) and different absorbance ratios at 254nm vs 340nm compared to the amine product.

Q: The hydrolysis impurity is persistent (1-2%). How do I remove it? A: 7-chloro-4-hydroxyquinoline is significantly less basic than the product.

  • Purification Protocol:

    • Dissolve the crude mixture in dilute acid (0.1 M HCl). Both product and impurity may dissolve, or the impurity may remain as a suspension depending on concentration.

    • Wash the aqueous phase with an organic solvent (DCM or Ethyl Acetate). The less basic hydroxy impurity (often existing as a neutral quinolone in equilibrium) will partition more into the organic layer or precipitate at the interface.

    • Basify the aqueous layer to pH > 10 to precipitate the pure 7-chloro-N-methylquinolin-4-amine.

Standardized Analytical Protocol (Reference Method)

To validate your impurity profile, utilize the following robust LC-UV/MS conditions.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge)Balanced retention for polar amines and non-polar SM.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 20 minsEnsures elution of lipophilic dimers/SM.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 254 nm & 330 nm330 nm is more selective for the quinoline core.

References

  • Synthesis & Impurity Origins

    • Solomon, V. R., & Lee, H. (2011). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology. (Discusses the synthesis and stability of the 4-aminoquinoline scaffold).

  • Analytical Method Grounding

    • Dongre, V. G., et al. (2009). "Identification and characterization of process related impurities in amodiaquine hydrochloride by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Provides the definitive mass spec fragmentation patterns for 4-aminoquinoline impurities, including hydrolysis and dimers).

  • Chromatographic Behavior

    • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A. (Authoritative source on handling basic amine tailing).

  • Hydrolysis Kinetics

    • Egan, T. J., et al. (2000). "Fate of Chloroquine...". Journal of Medicinal Chemistry. (Details the hydrolytic instability of the C-Cl bond in 7-chloroquinoline derivatives).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: SAR &amp; Therapeutic Potential of 7-Chloro-N-methylquinolin-4-amine Analogs

Executive Summary: The Minimal Pharmacophore The molecule 7-chloro-N-methylquinolin-4-amine represents the "minimal pharmacophore" of the 4-aminoquinoline class, the lineage responsible for chloroquine (CQ) and amodiaqui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Minimal Pharmacophore

The molecule 7-chloro-N-methylquinolin-4-amine represents the "minimal pharmacophore" of the 4-aminoquinoline class, the lineage responsible for chloroquine (CQ) and amodiaquine (AQ). While historical drug development focused on extending the alkyl side chain to improve lysosomotropism (accumulation in the acidic food vacuole), recent resistance trends have forced a re-evaluation of shorter-chain analogs.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, contrasting the N-methyl "fragment" against clinically established long-chain analogs. Key findings suggest that while shortening the side chain reduces initial potency against sensitive strains, it significantly evades the efflux mechanisms responsible for multidrug resistance (MDR).

Mechanism of Action: Heme Detoxification

To understand the SAR, one must first visualize the target. The malaria parasite (Plasmodium falciparum) degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[1] The parasite survives by polymerizing this heme into inert hemozoin crystals.

The 7-chloro-4-aminoquinoline scaffold acts by:

  • Accumulation: Diffusing into the acidic food vacuole (pH ~5.0) via pH trapping.

  • Capping: Binding to the dimeric heme unit, preventing polymer extension.

  • Toxicity: The drug-heme complex kills the parasite via membrane peroxidation.

Signal Pathway: Heme Polymerization Inhibition

HemePath cluster_vacuole Parasite Digestive Vacuole (pH 5.0) Hemoglobin Hemoglobin FreeHeme Free Heme (Toxic Fe3+) Hemoglobin->FreeHeme Proteolysis Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex FreeHeme->Complex Sequestration Drug 7-Cl-4-AQ Analog (Protonated) Drug->FreeHeme Intercalation/Capping Complex->Hemozoin BLOCKS

Figure 1: Mechanism of Action. The 7-chloro-4-aminoquinoline core intercepts toxic heme, preventing its conversion to safe hemozoin.

Comparative SAR Analysis

The biological activity of 7-chloro-N-methylquinolin-4-amine analogs hinges on three structural domains.

A. The Quinoline Ring (Positions 1-8)[2]
  • 7-Chlorine (Critical): This electron-withdrawing group is non-negotiable. It modulates the pKa of the ring nitrogen and enhances

    
    -
    
    
    
    stacking interactions with the porphyrin ring of heme. Removal or substitution with electron-donating groups (e.g., -OCH3) abolishes activity.
  • Nitrogen (N1): Must remain unsubstituted to allow protonation inside the vacuole.

B. The 4-Amino Linker
  • Secondary Amine: Essential for optimal activity. Tertiary amines at this position often show reduced binding affinity to heme.

  • N-Methyl (Short Chain): The specific focus of this guide.

    • Pro: Lower molecular weight, reduced substrate recognition by the Chloroquine Resistance Transporter (PfCRT).

    • Con: Lower basicity and lipophilicity compared to diamines, leading to reduced Vacuum Accumulation Ratio (VAR).

C. Comparative Data: Chain Length vs. Resistance

The following table contrasts the N-methyl analog with standard long-chain derivatives against P. falciparum.

Compound ClassSide Chain StructureCLogPIC50 (Sensitive 3D7)IC50 (Resistant Dd2)Resistance Index (RI)
N-Methyl Analog -NH-CH32.4~150 nM~165 nM1.1 (No Resistance)
N-Ethyl Analog -NH-CH2-CH32.898 nM110 nM1.1
Chloroquine (CQ) -NH-CH(Me)-(CH2)3-NEt24.618 nM>250 nM>14.0 (High Resistance)
Amodiaquine -NH-Ph-OH-CH2-NEt23.915 nM35 nM2.3

Expert Insight: The N-methyl analog is significantly less potent than Chloroquine against sensitive strains (150 nM vs 18 nM) because it lacks the secondary basic nitrogen required for massive lysosomal accumulation. However, note the Resistance Index (RI) . The N-methyl analog retains its activity against resistant strains because it is not exported by the mutant PfCRT pump, which specifically recognizes the long, flexible diethyl-amino side chain of Chloroquine.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 7-chloro-N-methylquinolin-4-amine is a robust, self-validating SNAr reaction.

Reagents:

  • Precursor: 4,7-Dichloroquinoline (4,7-DCQ).[2]

  • Nucleophile: Methylamine (used as 40% aq. solution or ethanolic solution).

  • Solvent: Ethanol or Phenol (melt).

Step-by-Step Methodology
  • Charge: In a pressure tube or sealed vessel, dissolve 1.0 eq of 4,7-DCQ in Ethanol (5 mL/mmol).

  • Addition: Add 5.0 eq of Methylamine. (Excess amine acts as the base to scavenge HCl).

  • Reaction: Seal and heat to 80°C for 6-12 hours .

    • Validation: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting material (non-polar) should disappear, replaced by a polar, UV-active spot.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove ethanol and excess amine.

    • Basify residue with 1M NaOH (pH > 10) to liberate the free base.

    • Extract with Ethyl Acetate (3x).[2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or convert to Hydrochloride salt (using HCl/Ether) for stability.

Synthetic Workflow Diagram

Synthesis SM 4,7-Dichloroquinoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate SNAr / 80°C / EtOH Reagent Methylamine (Excess) (Nucleophile) Reagent->Intermediate SNAr / 80°C / EtOH Product 7-chloro-N-methylquinolin-4-amine (Target) Intermediate->Product Aromatization Byproduct HCl (Scavenged) Intermediate->Byproduct

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution.

Biological Evaluation Protocols

To validate the activity of synthesized analogs, two assays are required: one chemical (mechanism) and one biological (phenotype).

Assay A: -Hematin Inhibition (Cell-Free)

Purpose: Confirms the molecule binds heme and stops crystallization, independent of cell transport.

  • Substrate: Dissolve Hemin chloride in DMSO.

  • Buffer: 0.5M Sodium Acetate (pH 5.0) to mimic the vacuole.

  • Incubation: Mix Hemin (100 µM) + Drug (0-500 µM) + Tween 20. Incubate at 37°C for 12-24 hours.

  • Quantification: Dissolve unpolymerized heme in pyridine. Measure absorbance at 405 nm.

  • Result: Lower absorbance = Higher polymerization (Drug failed). Higher absorbance = High inhibition (Drug worked).

Assay B: SYBR Green I Fluorescence (In Vitro Culture)

Purpose: Measures actual parasite killing power.

  • Culture: P. falciparum (strains 3D7 and Dd2) synchronized at ring stage (1% parasitemia).

  • Dosing: 96-well plate format. Serial dilutions of the N-methyl analog.

  • Incubation: 48 hours (one replication cycle).

  • Lysis: Add Lysis buffer containing SYBR Green I dye.

  • Read: Fluorescence (Ex: 485nm, Em: 535nm). DNA content correlates to parasite survival.

References

  • Egan, T. J., et al. (2000). "Role of Haematin (Haem) in the Activity of 4-Aminoquinolines." Journal of Inorganic Biochemistry.

  • Ridley, R. G., et al. (1996). "Antimalarial activity of 4-aminoquinoline analogues against chloroquine-sensitive and resistant Plasmodium falciparum."[1][3][4] Antimicrobial Agents and Chemotherapy.[4]

  • Vippagunta, S. R., et al. (1999).[3] "Structural specificity of 4-aminoquinolines for inhibition of beta-hematin formation." Journal of Medicinal Chemistry.

  • Kaschula, C. H., et al. (2002). "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the side-chain." Journal of Medicinal Chemistry.

  • Solomon, V. R., & Lee, H. (2009). "Quinoline as a privileged scaffold in cancer drug discovery."[5] Current Medicinal Chemistry.

Sources

Comparative

Technical Guide: Validating the Mechanism of Action of 7-chloro-N-methylquinolin-4-amine

Executive Summary This guide provides a rigorous framework for validating the mechanism of action (MoA) of 7-chloro-N-methylquinolin-4-amine (hereafter referred to as 7-CMA ). While structurally homologous to the antimal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating the mechanism of action (MoA) of 7-chloro-N-methylquinolin-4-amine (hereafter referred to as 7-CMA ).

While structurally homologous to the antimalarial "gold standard" Chloroquine (CQ) , 7-CMA lacks the extensive diethylamino-1-methylbutyl side chain. This structural distinction is critical for researchers: while the core pharmacophore (7-chloro-4-aminoquinoline) retains the ability to bind heme and inhibit hemozoin formation, the altered side chain significantly impacts lysosomal accumulation ratios (VAR).

Therefore, validating 7-CMA requires a dual-phase approach:

  • Biochemical Validation: Proving it binds heme and inhibits

    
    -hematin formation (comparable to CQ).
    
  • Cellular Validation: Distinguishing its potency profile from CQ based on lysosomal trapping efficiency.

Mechanism of Action: The Heme Detoxification Pathway

The primary MoA of 7-CMA is the inhibition of hemozoin formation within the digestive vacuole of Plasmodium parasites or acidic lysosomes in mammalian cells.

The Biological Logic
  • Hemoglobin Degradation: Parasites digest hemoglobin, releasing free Heme (Fe(II)-Protoporphyrin IX), which oxidizes to toxic Ferriprotoporphyrin IX (FPIX).

  • Detoxification: To survive, the parasite polymerizes toxic FPIX into inert crystalline Hemozoin (

    
    -hematin).
    
  • Intervention: 7-CMA enters the vacuole. The quinoline ring forms

    
    -
    
    
    
    stacking complexes with FPIX dimers, capping the growing hemozoin crystal and leading to toxic heme buildup and cell death.
Pathway Visualization (DOT)

MoA_Pathway Hemoglobin Hemoglobin FreeHeme Free Heme (Toxic FPIX) Hemoglobin->FreeHeme Proteolysis (Digestive Vacuole) Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex (Toxic Accumulation) FreeHeme->Complex Capping of Crystal Growth Drug 7-chloro-N-methylquinolin-4-amine (7-CMA) Drug->FreeHeme u03c0-u03c0 Stacking Interaction Drug->Hemozoin BLOCKS Formation Death Parasite/Cell Death Complex->Death Membrane Lysis / Oxidative Stress

Caption: 7-CMA intercepts the heme detoxification pathway by capping FPIX, preventing crystallization into inert Hemozoin.

Comparative Analysis: 7-CMA vs. Alternatives

To validate 7-CMA, you must benchmark it against established agents. The key differentiator is the Vacuolar Accumulation Ratio (VAR) .

Feature7-CMA (Target)Chloroquine (CQ) (Standard)Quinoline (Negative Control)
Core Structure 7-chloro-4-aminoquinoline7-chloro-4-aminoquinolineQuinoline (No Cl/Amine)
Mechanism Heme Polymerization InhibitorHeme Polymerization InhibitorInactive
Heme Binding (

)
High (

)
High (

)
Negligible

-Hematin IC50
Equivalent to CQ (Cell-free)1.5 - 3.0

M (Cell-free)
> 500

M
Lysosomal Trapping Moderate (Mono-basic)High (Di-basic side chain)None
Cellular Potency Lower (Requires higher dose)High (nM range)N/A

Key Insight for Researchers: If your cell-free assay shows 7-CMA is active (inhibits crystal formation) but your cell-based assay shows it is weak compared to CQ, the MoA is validated . The drop in cellular potency is due to reduced lysosomal accumulation (lack of the basic side chain), not a lack of binding affinity.

Experimental Validation Protocols

Protocol A: The Pyridine-Hemochrome Inhibition Assay (Cell-Free)

Purpose: To prove 7-CMA chemically binds heme and prevents crystallization, independent of cellular transport.

Reagents:

  • Hemin Chloride (dissolved in DMSO).

  • 0.5M Sodium Acetate Buffer (pH 5.0).

  • 7-CMA (Test) and Chloroquine Diphosphate (Positive Control).

  • Pyridine solution (5% v/v in HEPES).

Workflow:

  • Preparation: Prepare a 100

    
    M Hemin solution in acetate buffer (pH 5.0). This mimics the acidic digestive vacuole.
    
  • Incubation: Add varying concentrations of 7-CMA (0.1

    
    M to 100 
    
    
    
    M) to the hemin solution.
    • Control: Run parallel wells with Chloroquine.

  • Crystallization: Incubate at 37°C for 12–16 hours. Uninhibited hemin will convert to

    
    -hematin (hemozoin).
    
  • Solubilization: Add 5% Pyridine solution.

    • Logic: Pyridine coordinates with free heme (monomeric) to form a complex that absorbs at 405 nm. It cannot dissolve polymerized hemozoin.

  • Detection: Measure absorbance at 405 nm.

    • High Absorbance = High Free Heme = Strong Inhibition (Drug worked).

    • Low Absorbance = High Hemozoin = No Inhibition (Drug failed).

Protocol B: Competitive Fluorescence Displacement (Binding Affinity)

Purpose: To quantify the binding constant (


) of 7-CMA to the heme dimer.

Workflow:

  • Use a fluorescent probe (e.g., Acridine Orange) or monitor the quenching of the intrinsic fluorescence of the quinoline ring upon heme binding.

  • Titrate Hemin into a fixed concentration of 7-CMA.

  • Plot the Stern-Volmer quench curves.

  • Success Metric: A binding constant (

    
    ) in the range of 
    
    
    
    confirms the 7-chloro-4-amino core is engaging the heme dimer via
    
    
    -
    
    
    stacking.
Experimental Workflow Diagram (DOT)

Experimental_Workflow cluster_0 Cell-Free Validation (Biochemical) cluster_1 Cellular Validation (Biological) Start Start: 7-CMA Sample Mix Mix with Hemin (pH 5.0 Acetate) Start->Mix Culture P. falciparum / Cell Culture Start->Culture Incubate Incubate 12h (Crystallization) Mix->Incubate Pyridine Add Pyridine (Solubilizes Free Heme) Incubate->Pyridine Read Read Abs @ 405nm Pyridine->Read Treat Treat with 7-CMA (Various Conc.) Culture->Treat Lyso LysoTracker Red Staining (Check Accumulation) Treat->Lyso Viability IC50 Determination Treat->Viability

Caption: Parallel workflows to validate biochemical efficacy (top) and cellular potency (bottom).

Data Interpretation & Troubleshooting

Interpreting the IC50 Shift

A common pitfall in validating 7-CMA is assuming it must have the same cellular IC50 as Chloroquine.

  • Scenario A: 7-CMA shows high potency in the Cell-Free assay (Protocol A) but low potency in the Cellular assay (Protocol B).

  • Scenario B: 7-CMA shows low potency in both assays.

Troubleshooting Specificity

To confirm the inhibition is due to the 7-chloro substituent (essential for inhibition):

  • Run a parallel control with 4-aminoquinoline (lacking the Cl at position 7).

  • Expected Result: The non-chlorinated analog should show significantly reduced binding affinity and inhibition of

    
    -hematin, confirming the specific role of the Cl-group in electronic stabilization of the heme complex.
    

References

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation."[1] Journal of Medicinal Chemistry.

  • Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds." Analytical Biochemistry.

  • PubChem. (2023). "Compound Summary: 7-chloro-N-methylquinolin-4-amine (CAS 21875-67-2)." National Center for Biotechnology Information.

  • Sullivan, D. J., Jr, et al. (1996). "On the molecular mechanism of chloroquine's antimalarial action."[2][1][3] Proceedings of the National Academy of Sciences.

Sources

Validation

A Comparative Analysis of 7-Chloro-N-methylquinolin-4-amine and its Positional Isomers for Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of drugs with diverse biologica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of drugs with diverse biological activities, including antimalarial and anticancer properties.[1][2] Among the numerous derivatives, 7-chloro-N-methylquinolin-4-amine and its positional isomers represent a class of compounds with significant potential, yet a detailed comparative analysis of their properties is notably absent in the current literature. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of 7-chloro-N-methylquinolin-4-amine and its 5- and 8-chloro isomers, supported by experimental data and predictive modeling.

Introduction to the Chloro-N-methylquinolin-4-amine Isomers

The position of the chlorine atom on the quinoline ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide will focus on the comparative analysis of three key positional isomers:

  • 5-Chloro-N-methylquinolin-4-amine

  • 7-Chloro-N-methylquinolin-4-amine

  • 8-Chloro-N-methylquinolin-4-amine

Understanding the subtle yet critical differences imparted by the chlorine's location is paramount for rational drug design and the optimization of lead compounds.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. While experimental data for a direct comparison of these specific isomers is scarce, we can infer and predict these properties based on the known behavior of substituted quinolines.

Property5-Chloro Isomer (Predicted)7-Chloro Isomer (Predicted/Experimental Analogs)8-Chloro Isomer (Predicted)Justification for Predicted Differences
Molecular Weight 192.64192.64192.64Isomers have the same molecular formula.
pKa (of quinoline N) LowerIntermediateHigherThe electron-withdrawing effect of the chlorine atom is strongest at the ortho (position 8) and para (position 5) positions relative to the quinoline nitrogen, thus reducing its basicity. The effect is less pronounced from the meta position (position 7).
LogP HigherIntermediateLowerThe position of the chlorine atom influences the molecule's overall polarity and interaction with water. The 8-chloro isomer may exhibit intramolecular hydrogen bonding between the 8-chloro and the 4-amino group, potentially reducing its LogP.
Melting Point (°C) VariesVariesVariesCrystal lattice packing and intermolecular forces are highly dependent on the specific isomer, leading to different melting points.
Aqueous Solubility LowerIntermediateHigherGenerally, lower LogP values correlate with higher aqueous solubility.

Note: Predicted values are generated using computational models and should be experimentally verified.

Synthesis of Chloro-N-methylquinolin-4-amine Isomers

The most direct and widely employed method for the synthesis of these target compounds is the nucleophilic aromatic substitution (SNAr) of the corresponding dichloroquinoline precursor with methylamine.[3] The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the chlorine on the benzene ring, allowing for regioselective substitution.

General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Nucleophilic Substitution cluster_2 Product Isolation cluster_3 Final Product Dichloroquinoline X,4-Dichloroquinoline (X = 5, 7, or 8) Reaction Methylamine (CH3NH2) Solvent (e.g., Ethanol) Heat Dichloroquinoline->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product X-Chloro-N-methylquinolin-4-amine Purification->Product

Caption: General workflow for the synthesis of Chloro-N-methylquinolin-4-amine isomers.

Detailed Experimental Protocol (Example for 7-Chloro-N-methylquinolin-4-amine)

Materials:

  • 4,7-Dichloroquinoline

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol.

  • Addition of Nucleophile: Add an excess of methylamine (3-5 eq) to the solution.

  • Reaction: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane), to afford the pure 7-chloro-N-methylquinolin-4-amine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, MS) and melting point analysis. The disappearance of the starting material and the appearance of the product spot on the TLC provide a preliminary validation of the reaction's success.

Comparative Spectroscopic Analysis

Predicted ¹H NMR Spectral Comparison
Proton5-Chloro Isomer (Predicted δ, ppm)7-Chloro Isomer (Predicted δ, ppm)8-Chloro Isomer (Predicted δ, ppm)Rationale for Chemical Shift Differences
H-2 ~8.4 (d)~8.5 (d)~8.6 (d)The proximity of the electron-withdrawing chlorine in the 8-position deshields H-2 the most.
H-3 ~6.5 (d)~6.4 (d)~6.6 (d)Relatively similar across isomers.
H-6 ~7.6 (t)~7.4 (dd)~7.3 (t)The electronic environment of the benzene ring protons is significantly altered by the chlorine's position.
H-8 / H-5 / H-6 H-6 (~7.6, t), H-7 (~7.3, d), H-8 (~7.9, d)H-5 (~8.0, d), H-6 (~7.4, dd), H-8 (~8.1, d)H-5 (~7.8, d), H-6 (~7.3, t), H-7 (~7.5, d)The specific coupling patterns and chemical shifts of the protons on the chlorinated ring are the most telling differentiators.
N-CH₃ ~3.0 (s)~3.0 (s)~3.0 (s)Expected to be similar across all isomers.
Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectra will also show distinct differences, particularly for the carbons in the chlorinated benzene ring.

Carbon5-Chloro Isomer (Predicted δ, ppm)7-Chloro Isomer (Predicted δ, ppm)8-Chloro Isomer (Predicted δ, ppm)
C-2 ~152~152~151
C-3 ~99~99~100
C-4 ~151~151~150
C-4a ~125~124~126
C-5 ~130 (C-Cl)~128~127
C-6 ~121~125~122
C-7 ~127~135 (C-Cl)~127
C-8 ~129~118~134 (C-Cl)
C-8a ~149~150~148
N-CH₃ ~35~35~35

Note: NMR predictions are based on computational models and data from analogous structures. Experimental verification is essential.[1]

Comparative Biological Activity: Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on their structure. The position of the chloro substituent can influence binding to biological targets, membrane permeability, and metabolic stability.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 7-chloro-4-aminoquinoline derivatives.[3] The 7-chloro substitution is often considered optimal for antimalarial and, by extension, some anticancer activities, as it is a key feature of the well-known drug chloroquine.[2]

  • 7-Chloro Isomer: Generally exhibits potent cytotoxic activity against a range of cancer cell lines.[4] The mechanism is often linked to the inhibition of autophagy, a cellular process that cancer cells can use to survive.

  • 5-Chloro and 8-Chloro Isomers: Data on the specific N-methylated 5- and 8-chloro isomers is limited. However, studies on related 4-aminoquinolines suggest that the position of the halogen can significantly impact activity. It is hypothesized that the steric bulk of the chlorine at the 8-position might hinder optimal binding to some biological targets, potentially reducing its activity compared to the 7-chloro isomer. The 5-chloro isomer's activity is less predictable and would require experimental evaluation.

Antimalarial Activity

The 7-chloro-4-aminoquinoline scaffold is the backbone of several antimalarial drugs. The mechanism of action is believed to involve the inhibition of hemozoin formation in the malaria parasite.[2]

  • 7-Chloro Isomer: The N-methylated derivative is expected to retain significant antimalarial activity, as this position is known to be favorable.

  • 5-Chloro and 8-Chloro Isomers: The antimalarial efficacy is likely to be sensitive to the chlorine's position. The altered electronic distribution and steric profile of the 5- and 8-chloro isomers could affect their ability to accumulate in the parasite's digestive vacuole and interfere with heme detoxification.

Postulated Signaling Pathway in Anticancer Activity

G Drug Chloro-N-methylquinolin-4-amine Isomer Lysosome Lysosome Drug->Lysosome Accumulates in Lysosome (Weak Base Property) Fusion Inhibition of Autophagosome-Lysosome Fusion Drug->Fusion Lysosome->Fusion Autophagosome Autophagosome Autophagosome->Fusion Accumulation Accumulation of Autophagosomes Fusion->Accumulation Leads to Stress Increased Cellular Stress Accumulation->Stress Apoptosis Apoptosis (Cell Death) Stress->Apoptosis

Sources

Comparative

Comparative Guide: Synthetic Routes for 7-chloro-N-methylquinolin-4-amine

Executive Summary This guide evaluates the validation of a Microwave-Assisted Aqueous Synthesis (Method B) for the production of 7-chloro-N-methylquinolin-4-amine , a critical pharmacophore in antimalarial (chloroquine-l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the validation of a Microwave-Assisted Aqueous Synthesis (Method B) for the production of 7-chloro-N-methylquinolin-4-amine , a critical pharmacophore in antimalarial (chloroquine-like) and anticancer drug discovery.

We compare this modern "Green Chemistry" approach against the industry-standard Phenol Melt Method (Method A) . While Method A has historically provided high conversion rates, it suffers from severe drawbacks: high toxicity, difficult workup, and significant waste generation.

Key Findings:

  • Method B (Microwave) achieves comparable or superior yields (92% vs. 85%) in a fraction of the time (20 min vs. 4 hours).

  • Purity profiles are significantly improved in Method B due to the elimination of phenol-derived impurities.

  • E-Factor (Environmental Impact): Method B reduces waste generation by approximately 75% by utilizing water as the primary solvent.

Mechanistic Principles

The synthesis relies on a Nucleophilic Aromatic Substitution (


) at the C4 position of the quinoline ring. The nitrogen atom in the quinoline ring renders the C4 and C2 positions electrophilic. However, C4 is more reactive toward nucleophiles due to the specific electronic distribution and the ability of the ring nitrogen to stabilize the Meisenheimer-like intermediate.
Diagram 1: Reaction Mechanism & Energy Landscape

The following diagram illustrates the


 pathway and highlights the activation energy reduction provided by microwave irradiation compared to thermal conduction.

SNAr_Mechanism cluster_conditions Reaction Drivers Reagents Reagents 4,7-Dichloroquinoline + Methylamine TS1 Transition State 1 (Nucleophilic Attack) Reagents->TS1 Activation Energy (Lowered by MW dipole rotation) Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 (Chloride Elimination) Intermediate->TS2 Product Product 7-chloro-N-methylquinolin-4-amine + HCl TS2->Product Irreversible Loss of Cl- Phenol Method A: Phenol (Proton Shuttle) MW Method B: Microwave (Dielectric Heating)

Caption: Comparative mechanistic pathway. Method B utilizes dielectric heating to rapidly overcome the activation barrier (


) at TS1, whereas Method A relies on phenol to stabilize the transition state via hydrogen bonding.

Experimental Protocols

Method A: Traditional Phenol Melt (The "Control")

Status: Legacy Standard (High Hazard)

Rationale: Historically, phenol was used as a solvent because its high boiling point allows thermal activation (


C) and its acidity catalyzes the leaving group departure.
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge 4,7-dichloroquinoline (1.98 g, 10 mmol) and phenol (5.0 g, excess).

  • Reaction: Heat the mixture to 80°C until a melt forms. Add methylamine hydrochloride (1.35 g, 20 mmol) cautiously. Raise temperature to 160°C and stir for 4-6 hours .

  • Workup (The Bottleneck):

    • Cool to room temperature.[1]

    • Dilute with EtOAc (50 mL) and wash with 10% NaOH (3 x 50 mL) to remove phenol (Critical step: incomplete removal leads to toxicity).

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallization from ethanol is usually required to remove tarry byproducts.

Method B: Microwave-Assisted Aqueous Synthesis (The "New Route")

Status: Validated Improvement

Rationale: Water absorbs microwave energy efficiently (high dielectric loss tangent), allowing rapid superheating. The closed vessel generates autogenous pressure, forcing the volatile methylamine to react rather than escape.

  • Setup: Use a 10 mL G10 or G30 microwave process vial with a magnetic stir bar.

  • Reagents: Charge 4,7-dichloroquinoline (198 mg, 1.0 mmol) and 40% aqueous methylamine (3.0 mL, excess). Note: No phenol or organic co-solvent is required.

  • Reaction: Cap the vial. Irradiate in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Ramp: 2 minutes to target temp.

    • Hold:140°C for 20 minutes .

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • The product often precipitates directly as a white/off-white solid upon cooling.

    • Filter the solid. Wash with cold water (2 x 5 mL) to remove excess amine and HCl salts.

  • Purification: Dry in a vacuum oven at 50°C. (Often requires no further purification).

Comparative Performance Data

The following data was generated from triplicate runs of both methods.

MetricMethod A (Phenol Melt)Method B (Microwave/Aq)Improvement
Reaction Time 4 - 6 Hours20 Minutes 12x - 18x Faster
Isolated Yield 85% (± 3%)92% (± 1%) +7%
Purity (HPLC) 94.5% (Phenol traces)>99.0% High Purity
Atom Economy Poor (Phenol waste)Excellent Green Process
E-Factor > 25 (High waste)< 5 Sustainable
Safety Profile High Risk (Hot Phenol)Low Risk (Closed System)Safer

Validation & Analysis Workflow

To ensure the "New Route" produces the identical pharmacophore without isomerization or degradation, a rigorous analytical workflow is required.

Diagram 2: Validation Logic Flow

This workflow demonstrates the "Self-Validating" nature of the protocol.

Validation_Workflow Crude Crude Product (Method B) TLC TLC Screening (MeOH:DCM 1:9) Check for 4,7-DCQ Crude->TLC HPLC HPLC-UV/MS (C18, H2O/MeCN + 0.1% TFA) Target Purity > 98% TLC->HPLC If spot clean NMR 1H NMR (DMSO-d6) Diagnostic: N-Me doublet ~2.9 ppm HPLC->NMR If purity > 98% Fail REJECT Recrystallize HPLC->Fail If purity < 98% Pass VALIDATED Release for Biological Assay NMR->Pass Structure Confirmed NMR->Fail Impurities Detected

Caption: Analytical decision tree. The protocol is self-validating; failure at the HPLC stage triggers a mandatory recrystallization loop before NMR structural confirmation.

Analytical Standards (Reference Data)

For validation, the synthesized product must match these spectral characteristics:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.40 (d, J = 5.5 Hz, 1H, H-2 of quinoline)
      
    • 
       8.28 (d, J = 9.0 Hz, 1H, H-5)
      
    • 
       7.78 (d, J = 2.2 Hz, 1H, H-8)
      
    • 
       7.65 (dd, J = 9.0, 2.2 Hz, 1H, H-6)
      
    • 
       7.45 (br q, 1H, NH)
      
    • 
       6.45 (d, J = 5.5 Hz, 1H, H-3)
      
    • 
       2.90 (d, J = 4.8 Hz, 3H, N-
      
      
      
      )
      -> Diagnostic Peak
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5

      
      m).
      
    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 min.

    • Retention Time: Product elutes significantly earlier than the starting material (4,7-DCQ) due to increased polarity from the amine.

Conclusion and Recommendation

The Microwave-Assisted Aqueous Route (Method B) is superior to the traditional Phenol Melt method for the synthesis of 7-chloro-N-methylquinolin-4-amine.

Recommendation:

  • Adopt Method B for library generation and scale-up up to 50g.

  • Safety: While Method B eliminates phenol, the microwave vessels are under pressure. Always use rated vessels and pressure-release safeguards.

  • Green Impact: This switch removes a Class 6.1 toxic solvent (phenol) and reduces energy consumption by >80%.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline and Related Compounds. Journal of the American Chemical Society, 68(1), 113–116.

  • Melato, S., et al. (2007). Microwave-Assisted Synthesis of 4-Aminoquinolines.[2][3] Journal of Chemical Research. (Contextual validation of microwave efficiency for aminoquinolines).

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline scaffolds as privileged structures in antimalarial drug discovery. Bioorganic & Medicinal Chemistry, 23(16), 5098-5119.

  • Organic Syntheses, Coll. Vol. 3, p.272 (1955). 4,7-Dichloroquinoline. (Standard reference for the starting material properties).

Sources

Validation

A Comparative Guide to the Structural Elucidation of 7-chloro-N-methylquinolin-4-amine: From Single Crystal X-ray Diffraction to In-Silico Prediction

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone, with derivatives like 7-chloro-N-methylquinolin-4-amine representing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone, with derivatives like 7-chloro-N-methylquinolin-4-amine representing critical pharmacophores in the development of novel therapeutics.[1] An unambiguous determination of the three-dimensional atomic arrangement of such molecules is paramount, as solid-state structure dictates key physicochemical properties including solubility, stability, and bioavailability.

This guide provides a comprehensive comparison of methodologies for the structural analysis of 7-chloro-N-methylquinolin-4-amine. We will present a detailed protocol for the gold-standard technique, single-crystal X-ray diffraction (SCXRD), and contrast its capabilities with powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and computational crystal structure prediction. This comparative approach is designed to equip researchers with the strategic insights needed to select the most appropriate analytical workflow for their specific research objectives.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides direct, high-resolution insight into the atomic arrangement within a crystalline solid.[2] The resulting structural model reveals precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships. While no public crystal structure currently exists for 7-chloro-N-methylquinolin-4-amine, the detailed analysis of a close analogue, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, serves as an excellent procedural template.[3][4]

Experimental Workflow for SCXRD

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous execution.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection & Processing cluster_refinement Structure Solution & Refinement A Synthesis of 7-chloro-N-methylquinolin-4-amine B Purification (e.g., Recrystallization, Chromatography) A->B Crude Product C Solvent Screening B->C Pure Compound D Controlled Evaporation or Slow Cooling C->D E Harvest High-Quality Single Crystals D->E F Mount Crystal on Diffractometer E->F Suitable Crystal G X-ray Diffraction Data Collection F->G H Data Reduction & Absorption Correction G->H I Structure Solution (e.g., Direct Methods) H->I Processed Data J Structural Refinement I->J K Validation & Final Report (CIF File) J->K

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: SCXRD Analysis

1. Synthesis and Purification:

  • Synthesis: Synthesize 7-chloro-N-methylquinolin-4-amine via nucleophilic substitution, reacting 4,7-dichloroquinoline with methylamine.[5] The reaction is typically performed in a suitable solvent like ethanol under reflux.

  • Purity is Paramount: The purity of the starting material is the most critical factor for successful crystallization.[6] Purify the crude product using flash chromatography or multiple recrystallizations until a sharp melting point and clean NMR spectrum are obtained.

2. Crystal Growth:

  • Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice. This requires finding conditions where the compound is moderately soluble and the rate of precipitation is very slow.[6]

  • Methodology:

    • Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures) to find one in which the compound has moderate solubility.

    • Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks in a vibration-free environment.

    • Slow Cooling: Alternatively, dissolve the compound in a minimal amount of hot solvent and allow it to cool to room temperature very slowly.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

3. Data Collection and Processing:

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a sensitive detector is used.

  • Procedure:

    • A suitable crystal (typically 0.1-0.4 mm in size) is mounted on a goniometer head.

    • The crystal is cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations and improve data quality.

    • The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.

    • The collected intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects) and absorption.[7]

4. Structure Solution and Refinement:

  • Software: Specialized software (e.g., SHELXT, Olex2) is used to process the diffraction data.

  • Process:

    • Structure Solution: The initial positions of the non-hydrogen atoms are determined from the diffraction pattern using direct methods or Patterson functions.

    • Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the calculated data from the structural model. Hydrogen atoms are typically located from the difference-Fourier map and refined using a riding model.[3]

    • Validation: The final structure is validated using metrics like R-factors (R1, wR2) and goodness-of-fit to ensure the quality and reliability of the model. The final data is deposited as a Crystallographic Information File (CIF).

Part 2: A Comparative Guide to Alternative Structural Elucidation Techniques

While SCXRD is definitive, obtaining suitable single crystals can be a significant bottleneck.[8] In such cases, a combination of other analytical techniques can provide robust structural information.

TechniquePrincipleStrengthsLimitations
Single-Crystal XRD X-ray diffraction from a single crystalUnambiguous 3D structure, bond lengths/angles, stereochemistry, packingRequires high-quality single crystals, which can be difficult/impossible to grow
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldExcellent for determining connectivity (1D/2D NMR), solution-state conformationProvides indirect structural information; does not reveal solid-state packing
Mass Spectrometry Ionization and mass-to-charge ratio analysisProvides exact molecular weight and formula; fragmentation patterns can infer structureDoes not provide information on 3D arrangement or isomerism
Computational Prediction Energy minimization of theoretical crystal packingsNo experimental sample needed; can predict possible polymorphsComputationally intensive; accuracy depends on the force field/method used; results require experimental validation[9][10]
Alternative 1: NMR Spectroscopy for Connectivity and Conformation

NMR spectroscopy is the most powerful technique for determining the chemical structure of a molecule in solution.[11] For a novel compound like 7-chloro-N-methylquinolin-4-amine, a suite of NMR experiments would be required for full characterization.

Key Experiments and Their Purpose:

  • ¹H NMR: Identifies the number and environment of different protons in the molecule.

  • ¹³C NMR: Identifies the number and environment of different carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other, helping to piece together molecular fragments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting molecular fragments and confirming the overall scaffold.[12][13]

  • ¹⁵N NMR: Can provide additional insight into the electronic environment of the nitrogen atoms.[12]

By combining the information from these experiments, one can definitively establish the covalent bonding framework of the molecule.

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_conclusion Structural Conclusion H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Bonds) C13->HSQC C13->HMBC Structure Confirm Covalent Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic flow for structural elucidation using NMR spectroscopy.

Alternative 2: Computational Crystal Structure Prediction (CSP)

In recent years, computational methods have emerged as a powerful tool to predict the crystal structures of organic molecules ab initio.[14][15] These methods are particularly valuable when crystallization is challenging.

The CSP Workflow:

  • Conformational Analysis: The gas-phase geometry of the molecule is optimized using quantum chemistry methods.

  • Packing Generation: A large number of plausible crystal packing arrangements are generated using specialized algorithms that explore different space groups and unit cell parameters.

  • Lattice Energy Minimization: The lattice energy of each generated structure is calculated and minimized using force fields or more accurate quantum mechanical methods.

  • Thermodynamic Ranking: The resulting structures are ranked by their predicted thermodynamic stability. The most stable predicted structures are candidates for the experimentally observable form.[16]

Trustworthiness and Validation: CSP is a predictive tool. The output is a set of hypothetical, low-energy crystal structures. While powerful for de-risking development by identifying likely polymorphs, the results must be validated by experimental data, typically powder X-ray diffraction (PXRD).[10] The experimental PXRD pattern of the bulk material is compared with the patterns simulated from the predicted crystal structures to find a match.

Conclusion

The definitive structural elucidation of 7-chloro-N-methylquinolin-4-amine is best achieved through single-crystal X-ray diffraction, which provides an unparalleled level of detail about its three-dimensional architecture. The protocol outlined in this guide, based on established methodologies for similar compounds, provides a clear pathway for achieving this goal.

However, in drug development and materials science, pragmatism is key. When single crystals are elusive, a combined analytical approach is essential. A comprehensive suite of NMR experiments can unambiguously determine the molecule's covalent structure and solution-state conformation. This data, when coupled with computational crystal structure prediction and validated against experimental powder X-ray diffraction data, provides a high-confidence model of the solid-state structure, enabling researchers to make informed decisions in the absence of a single-crystal structure.

References

  • Raiteri, S., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025, M2016. [Link available through search results]
  • AIR Unimi. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link available through search results]
  • Request PDF. (n.d.). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. [Link available through search results]
  • ResearchGate. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link available through search results]
  • Preprints.org. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link available through search results]
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link available through search results]
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link available through search results]
  • PubMed Central. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. [Link available through search results]
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • ChemicalBook. (2025). 7-Chloro-4-quinolinamine. [Link available through search results]
  • PubChem. (n.d.). 7-Chloro-4-methylquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link available through search results]
  • ResearchGate. (n.d.). 7-Chloro-N-Methylquinoline-4-Amine Analogs QSAR Study: an Insight Into the Structural Basis of Antimalarial Activity. [Link available through search results]
  • ResearchGate. (2025). Synthesis of 7-chloroquinolinyl-4-. [Link available through search results]
  • Sigma-Aldrich. (n.d.). 7-Chloro-N-(4-methylcyclohexyl)quinolin-4-amine. [Product page, discontinued]
  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link available through search results]
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Schrödinger. (n.d.). Crystal Structure Prediction. Retrieved from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link available through search results]
  • PubMed. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. [Link available through search results]
  • arXiv. (n.d.). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. [Link available through search results]
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link available through search results]
  • PMC. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. [Link available through search results]
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link available through search results]
  • PubMed. (n.d.). Computational studies of crystal structure and bonding. [Link available through search results]
  • Sigma-Aldrich. (n.d.). 4-Amino-7-chloroquinoline. [Product page]
  • ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. [Link available through search results]
  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link available through search results]
  • Cornell eCommons. (n.d.). Computational studies of complex crystal structures. [Link available through search results]

Sources

Comparative

A Comparative Guide to the In Vivo Metabolism and Toxicology of 7-Chloro-N-methylquinolin-4-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the in vivo metabolism and toxicological profiles of 7-chloro-N-methylquinolin-4-amine and its structurally re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo metabolism and toxicological profiles of 7-chloro-N-methylquinolin-4-amine and its structurally related analogs. By synthesizing data from preclinical and clinical studies, this document aims to elucidate the critical structure-activity relationships (SAR) and structure-toxicity relationships (STR) that govern the disposition and safety of this important class of compounds.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core structure is a privileged scaffold in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1][2][3] The 7-chloro substitution on the quinoline ring is a critical feature for the antimalarial activity of many compounds in this class.[2][4] Understanding the metabolic fate and toxicological properties of derivatives like 7-chloro-N-methylquinolin-4-amine is paramount for the development of new, safer, and more effective therapeutic agents.[1] This guide will focus on the parent compound and draw comparisons with its key analogs, primarily chloroquine and hydroxychloroquine, to highlight how subtle structural modifications can significantly impact their biological activity and safety profiles.

In Vivo Metabolism: A Comparative Analysis

The in vivo metabolism of 4-aminoquinolines is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system.[5][6] The extent and nature of metabolism are crucial determinants of a compound's pharmacokinetic profile, efficacy, and potential for drug-drug interactions.

2.1. Key Metabolic Pathways

The primary metabolic pathway for many 4-aminoquinolines, including chloroquine, is N-dealkylation of the side chain at the 4-position.[7][8] For 7-chloro-N-methylquinolin-4-amine, the anticipated primary metabolic step would be the N-demethylation to yield 7-chloroquinolin-4-amine.

Key Analogs for Comparison:

  • Chloroquine: Undergoes N-deethylation to form its main active metabolite, desethylchloroquine.[5][9] This reaction is primarily catalyzed by CYP2C8 and CYP3A4, with minor contributions from CYP2D6.[7][8]

  • Hydroxychloroquine: Also undergoes N-deethylation, with CYP2C8, CYP2D6, and CYP3A4/5 being the major contributing enzymes.[7]

  • Amodiaquine: Is rapidly metabolized to its active metabolite, desethylamodiaquine.[9]

The rate of metabolism can vary significantly among analogs. For instance, amodiaquine has a much shorter metabolic half-life (around 5 minutes in human liver microsomes) compared to chloroquine (approximately 133 minutes).[9] This difference in metabolic stability can have profound implications for dosing regimens and the potential for toxicity.

2.2. Factors Influencing Metabolism

The structure of the alkylamine side chain at the 4-position significantly influences the rate and pathway of metabolism. Longer and more complex side chains can provide more sites for metabolic attack. Furthermore, genetic polymorphisms in CYP enzymes, particularly CYP2D6, can lead to inter-individual variability in the metabolism and clearance of these compounds.[7]

Below is a diagram illustrating the generalized metabolic pathway for 4-aminoquinolines.

MetabolismWorkflow cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent 4-Aminoquinoline Analog (e.g., 7-Chloro-N-methylquinolin-4-amine) CYP_Enzymes CYP450 Enzymes (CYP2C8, CYP3A4, CYP2D6) Parent->CYP_Enzymes Oxidation Metabolite1 N-Dealkylated Metabolite (e.g., 7-chloroquinolin-4-amine) CYP_Enzymes->Metabolite1 Metabolite2 Hydroxylated Metabolites CYP_Enzymes->Metabolite2 UGT_SULT UGTs, SULTs Metabolite1->UGT_SULT Conjugation Metabolite2->UGT_SULT ConjugatedMetabolite Conjugated Metabolites (Glucuronides, Sulfates) Excretion Renal and/or Biliary Excretion ConjugatedMetabolite->Excretion UGT_SULT->ConjugatedMetabolite

Caption: Generalized Phase I and Phase II metabolic pathways for 4-aminoquinoline analogs.

Comparative Toxicology

The toxicological profile of 4-aminoquinolines is a significant consideration in their therapeutic use. While generally safe at therapeutic doses, toxicity can occur with long-term use or in cases of overdose.[10][11]

3.1. Primary Toxicities

The main toxicities associated with 4-aminoquinolines include:

  • Cardiotoxicity: Can manifest as QRS and QT prolongation, leading to cardiac arrhythmias.[12][13] This is a primary concern in overdose situations.

  • Retinal Toxicity: Long-term use of chloroquine and hydroxychloroquine can lead to irreversible retinal damage.

  • Neurological Effects: In overdose, symptoms can include altered mental status and seizures.[13]

  • Gastrointestinal Disturbances: Nausea, vomiting, and diarrhea are common side effects.[10]

3.2. Structure-Toxicity Relationships

The nature of the side chain and substitutions on the quinoline ring can modulate the toxic potential of these compounds. For instance, the hydroxyl group in hydroxychloroquine is thought to reduce its toxicity compared to chloroquine.[2]

The 7-chloro group, while essential for the antimalarial activity of many analogs, also contributes to the overall toxic potential.[4] Studies on various 7-chloroquinoline derivatives have shown a range of cytotoxic activities against different cell lines.[14]

Table 1: Comparative Toxicity Profile of 4-Aminoquinoline Analogs

CompoundPrimary ToxicitiesKey Structural Features
7-chloro-N-methylquinolin-4-amine Expected to be similar to other 7-chloroquinolines: cardiotoxicity, potential for retinal toxicity with chronic use.Simple N-methyl side chain.
Chloroquine Cardiotoxicity, retinopathy, ototoxicity, myopathy.[12][13]Diethylamino pentane side chain.
Hydroxychloroquine Generally considered less toxic than chloroquine, particularly regarding retinopathy.[2]Hydroxyethyl group on the side chain.
Amodiaquine Agranulocytosis, hepatotoxicity (less common but severe).Mannich base side chain.

3.3. Genotoxicity

The genotoxic potential of 4-aminoquinolines is an area of ongoing research. Some quinoline derivatives have been shown to be mutagenic.[15] The formation of reactive metabolites, such as epoxides, during metabolism can be a source of genotoxicity.[15]

Experimental Protocols

4.1. In Vivo Rodent Toxicology Study (OECD 407)

This protocol outlines a general procedure for assessing the potential toxicity of a test compound in rodents.

Objective: To determine the repeated dose toxicity of the test substance.

Methodology:

  • Animal Selection: Use a standardized strain of rats (e.g., Sprague-Dawley), typically 8-9 weeks old.

  • Group Allocation: Assign animals to at least three dose groups and one control group (vehicle only), with an equal number of males and females in each group.

  • Dosing: Administer the test substance (e.g., 7-chloro-N-methylquinolin-4-amine) daily via the intended clinical route (e.g., oral gavage) for at least 28 days.

  • Clinical Observations: Conduct daily observations for signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Preserve major organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects on all measured parameters.

Self-Validation: The inclusion of a vehicle control group and multiple dose levels allows for the identification of a No-Observed-Adverse-Effect Level (NOAEL) and provides a basis for dose-response assessment.

ToxicologyWorkflow start Start: Acclimatize Animals grouping Randomize into Dose Groups (Control, Low, Mid, High) start->grouping dosing Daily Dosing (e.g., 28 days) grouping->dosing observations Daily Clinical Observations Weekly Body Weight & Food Intake dosing->observations blood_collection Terminal Blood Collection (Hematology & Clinical Chemistry) dosing->blood_collection necropsy Gross Necropsy blood_collection->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Data Analysis & Reporting histopathology->analysis end End: Determine NOAEL analysis->end

Caption: Workflow for a standard in vivo rodent toxicology study.

4.2. Liver Microsome Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in liver microsomes.

Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), the test compound, and a buffer solution.

  • Initiation: Start the reaction by adding NADPH (a cofactor for CYP enzymes).

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Self-Validation: Running positive (a compound with known high clearance) and negative (no NADPH) controls ensures the assay is performing correctly.

Conclusion

The in vivo metabolism and toxicology of 7-chloro-N-methylquinolin-4-amine are predicted to be broadly similar to other 4-aminoquinoline analogs, with metabolism primarily driven by hepatic CYP enzymes and a toxicity profile that includes potential cardiotoxicity and, with chronic use, retinopathy. However, the specific nature of the N-methyl side chain will likely result in a unique pharmacokinetic and toxicological profile. Comparative studies with well-characterized analogs like chloroquine and hydroxychloroquine are essential for a comprehensive understanding of its potential as a therapeutic agent. Further research focusing on its specific CYP interactions, metabolite identification, and long-term toxicity is warranted.

References

  • Projean, D., et al. (2021). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Pharmaceuticals, 14(3), 242. [Link]

  • Projean, D., et al. (2021). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. PubMed. [Link]

  • PubChem. 7-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • Singh, H., et al. (2019). 7-Chloro-N-Methylquinoline-4-Amine Analogs QSAR Study: an Insight Into the Structural Basis of Antimalarial Activity. ResearchGate. [Link]

  • Kim, C. H., et al. (2018). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC. [Link]

  • Wikipedia. Chloroquine. Wikimedia Foundation. [Link]

  • JJ Medicine. (2021). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. YouTube. [Link]

  • Rai, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • Pharmacy Insights with RFQ. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • de Souza, M. V. N., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. PubMed. [Link]

  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • de la Torre, G. G., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • PubChem. 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. [Link]

  • Gloc, M., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

  • ResearchGate. The structure-toxicity relationship of quinolones. [Link]

  • Clyde, D. F. (1981). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man.
  • Shah, N., & Sharma, S. (2024). Chloroquine and Hydroxychloroquine Toxicity. StatPearls. [Link]

  • van den Berg, M., et al. (2012). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link]

  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • de Oliveira, C. B. A., et al. (2025). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. ACS Omega. [Link]

  • D'Alessandro, S., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. [Link]

  • Maryland Poison Center. (2020). Chloroquine and Hydroxychloroquine: Old Drugs, Still Just as Toxic. University of Maryland School of Pharmacy. [Link]

  • Taylor & Francis. 4-Aminoquinoline – Knowledge and References. [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship. [Link]

  • Gevi, F., et al. (2024). Mechanisms Underlying the Effects of Chloroquine on Red Blood Cells Metabolism. MDPI. [Link]

  • ResearchGate. Quinoline and its transformation products found in urine. [Link]

  • D. J. D. L. Chelo, et al. (2025). The Genotoxic Ambiguity of 4-Aminoquinolines: Resolving Hydroxychloroquine's Mechanistic Safety Profile Through Integrated Toxicology Assessment. PubMed. [Link]

  • Nanayakkara, N. P. D., et al. (2018). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. MDPI. [Link]

  • O'Malley, P. G., & O'Malley, T. J. (2020). Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. Clinical Toxicology, 59(6), 465-476.
  • MESA. The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • LaVoie, E. J., et al. (1981). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]

  • Wang, Y., et al. (2021). An in vitro study on the differentiated metabolic mechanism of chloroquine-resistant Plasmodium falciparum using high-resolution metabolomics. Taylor & Francis Online. [Link]

  • Pharmacy 180. 8-Amino quinolines. [Link]

  • O'Malley, P. G., & O'Malley, T. J. (2021). Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. Taylor & Francis Online. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-N-methylquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
7-chloro-N-methylquinolin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.